molecular formula C22H24N2O5 B562585 Benazeprilat-d5

Benazeprilat-d5

Cat. No.: B562585
M. Wt: 401.5 g/mol
InChI Key: MADRIHWFJGRSBP-IARVFAGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benazeprilat-d5, also known as this compound, is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRIHWFJGRSBP-IARVFAGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of Deuterium Labeling in Benazeprilat-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern pharmaceutical analysis and drug development, the pursuit of accuracy, precision, and robustness in quantitative assays is paramount. The quantification of drugs and their metabolites in biological matrices is fundamental to pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Stable isotope labeling, particularly deuterium substitution, has emerged as a cornerstone technique for achieving the highest standards in bioanalysis. Benazeprilat-d5, a deuterated analog of the active pharmaceutical ingredient Benazeprilat, exemplifies the strategic application of this technology. This technical guide elucidates the core purpose of the deuterium label in this compound, detailing its function as a superior internal standard in mass spectrometric applications.

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for hypertension and heart failure.[1][2] It is a prodrug that is almost completely metabolized in the liver to its active form, Benazeprilat.[1][2] To accurately assess the drug's behavior in the body, a reliable method for the simultaneous quantification of Benazepril and Benazeprilat is essential.[1] this compound serves this critical need, not by altering the drug's therapeutic effect, but by perfecting its measurement.

The Fundamental Principle: Stable Isotope-Labeled Internal Standards

The primary and most critical purpose of the five deuterium atoms in this compound is to function as a high-fidelity internal standard (IS) for quantitative analysis, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal internal standard is a compound added in a known quantity to samples, standards, and quality controls to correct for analytical variability. Stable isotope-labeled (SIL) versions of the analyte, such as deuterated compounds, are considered the "gold standard" for this purpose.

The rationale for using a SIL internal standard is based on its near-identical physicochemical properties to the unlabeled analyte. This compound and the native Benazeprilat exhibit the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. This mimicry ensures that any loss of analyte during sample preparation or fluctuation in instrument signal will be mirrored by the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, the method achieves superior accuracy and precision, effectively canceling out most sources of error.

The key distinction is their mass. The five deuterium atoms increase the molecular weight of this compound by five mass units compared to Benazeprilat, allowing the mass spectrometer to differentiate between the two molecules while they behave almost identically throughout the analytical process.

Data Presentation: Physicochemical and Mass Spectrometric Properties

The addition of five deuterium atoms provides a clear mass shift for spectrometric differentiation without significantly altering the chemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )
BenazeprilatC₂₂H₂₄N₂O₅396.45
This compoundC₂₂H₁₉D₅N₂O₅401.48
Table 1: Comparison of Physicochemical Properties of Benazeprilat and its Deuterated Analog.

In a typical LC-MS/MS workflow, a technique called Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) and a characteristic product ion for both the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Benazeprilat397.2234.1
This compound402.2239.1
Table 2: Representative MRM Transitions for the Analysis of Benazeprilat using this compound as an Internal Standard. Note: Exact m/z values can vary slightly based on instrumentation and specific fragmentation pathways.

Core Advantages of Deuterium Labeling in this compound

  • Correction for Matrix Effects : Biological samples like plasma are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's electrospray source, leading to inaccurate results. Since this compound co-elutes with Benazeprilat, it experiences the same matrix effects, allowing for accurate correction.

  • Improved Precision and Accuracy : By normalizing the analyte response to the internal standard response, variations from sample preparation (e.g., extraction efficiency, evaporation) and instrument performance (e.g., injection volume) are minimized.

  • Enhanced Method Robustness : The use of a SIL internal standard makes the analytical method more rugged and less susceptible to day-to-day variations, increasing throughput and reducing sample rejection rates.

  • Regulatory Acceptance : The use of SIL internal standards is highly recommended by regulatory agencies, such as the FDA, for the validation of bioanalytical methods.

Logical Workflow for Internal Standard Correction

cluster_0 Scenario A: No Analyte Loss cluster_1 Scenario B: 50% Signal Loss (Matrix Effect) A_Analyte Analyte Signal (Intensity = 100) A_Ratio Ratio = 1.0 A_IS IS Signal (Intensity = 100) Conclusion Conclusion: The Analyte/IS Ratio remains constant, ensuring accurate quantification despite signal intensity variations. A_Ratio->Conclusion Same Result B_Analyte Analyte Signal (Intensity = 50) B_Ratio Ratio = 1.0 B_IS IS Signal (Intensity = 50)

Caption: The ratio of analyte to internal standard remains constant, ensuring accuracy.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Benazeprilat in human plasma using this compound as an internal standard, based on common methodologies.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of a human plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).

  • Vortex the sample briefly to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water, often with an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. A typical mobile phase could be 55% acetonitrile in water containing 0.3% v/v formic acid.

  • Flow Rate : A flow rate between 0.6 and 1.0 mL/min is common.

  • Column Temperature : Maintained at a constant temperature, for example, 40°C.

  • Injection Volume : 5-10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Source : Electrospray Ionization (ESI) operating in positive ion mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters : Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

  • MRM Transitions : Monitor the transitions specified in Table 2 for both Benazeprilat and this compound.

Bioanalytical Workflow Visualization

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Plasma Sample Collection add_is 2. Add this compound (IS) plasma->add_is precip 3. Protein Precipitation add_is->precip centrifuge 4. Centrifugation precip->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. LC-MS/MS Injection supernatant->inject separate 7. Chromatographic Separation (Analyte and IS co-elute) inject->separate detect 8. Mass Spectrometric Detection (MRM of both compounds) separate->detect integrate 9. Peak Integration detect->integrate ratio 10. Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify 11. Quantification via Calibration Curve ratio->quantify

Caption: Experimental workflow for LC-MS/MS analysis using a deuterated internal standard.

Beyond Quantification: The Kinetic Isotope Effect

While the primary purpose of this compound is to serve as an internal standard, it is important to acknowledge another major application of deuterium labeling in drug development: altering metabolic profiles through the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process. This strategy can be used to:

  • Increase a drug's half-life.

  • Reduce the formation of toxic metabolites.

  • Improve a drug's overall pharmacokinetic profile.

However, for this compound, the label placement is not intended to alter its metabolism but to provide a stable, non-exchangeable mass difference for its role as a reliable internal standard.

Conclusion

The purpose of the deuterium label in this compound is a strategic design choice rooted in the principles of high-precision analytical chemistry. It enables this compound to serve as the ideal internal standard for the quantitative bioanalysis of Benazeprilat by LC-MS/MS. Its near-identical chemical behavior ensures it accurately tracks the analyte through sample preparation and analysis, while its distinct mass allows for separate detection. This leads to the correction of matrix effects and other sources of variability, yielding highly accurate, precise, and robust data essential for clinical and research applications. The use of this compound is a clear demonstration of how stable isotope labeling is an indispensable tool in modern drug development, ensuring the quality and reliability of pharmacokinetic data.

References

Benazeprilat-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Benazeprilat-d5. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on its characteristics, its role in the Renin-Angiotensin-Aldosterone System, and its use as an internal standard in bioanalytical methods.

Chemical Structure and Properties

This compound is the deuterated analog of Benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Benazepril and Benazeprilat in biological matrices.[1][2]

Chemical Structure:

this compound Chemical Structure

Figure 1: Chemical Structure of this compound

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (3S)-3-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid[1]
CAS Number 1279033-05-4[1][3]
Molecular Formula C₂₂H₁₉D₅N₂O₅
Molecular Weight 401.48 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage Store at 2-8°C

Solubility:

SolventSolubility
DMSO Slightly soluble
Methanol Slightly soluble
Ethanol Slightly soluble

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Benazeprilat, the non-deuterated form of this compound, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

By inhibiting ACE, Benazeprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.

The following diagram illustrates the RAAS pathway and the point of inhibition by Benazeprilat.

RAAS_Pathway cluster_kidney Kidney cluster_lungs Lungs cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_retention Sodium & Water Retention Aldosterone->Na_H2O_retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_retention->Blood_Pressure Renin Renin ACE ACE Benazeprilat Benazeprilat (ACE Inhibitor) Benazeprilat->ACE

RAAS Pathway and Benazeprilat Inhibition

Experimental Protocols: Quantification of Benazepril and Benazeprilat using LC-MS/MS

This compound is primarily used as an internal standard for the accurate and precise quantification of Benazepril and its active metabolite, Benazeprilat, in biological samples such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following is a representative experimental protocol for the simultaneous determination of Benazepril and Benazeprilat in human plasma.

3.1. Materials and Reagents

  • Benazepril and Benazeprilat reference standards

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benazepril, Benazeprilat, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Benazepril and Benazeprilat stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.

3.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the Internal Standard Working Solution (50 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.5. LC-MS/MS Conditions

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Benazepril: Q1/Q3 (e.g., 425.2 -> 351.2)Benazeprilat: Q1/Q3 (e.g., 397.2 -> 206.1)This compound: Q1/Q3 (e.g., 402.2 -> 211.1)

Note: The specific MRM transitions should be optimized for the instrument being used.

The following diagram outlines the general experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

LC-MS/MS Experimental Workflow

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its stable isotopic labeling ensures high accuracy and precision in the quantification of Benazepril and its active metabolite, Benazeprilat. A thorough understanding of its properties, its role in the RAAS pathway, and the application of robust analytical methods are crucial for advancing research in cardiovascular pharmacology and related areas.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Benazeprilat-d5, the deuterated active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. This document details the synthetic pathways, experimental protocols, and relevant biological context for the use of this stable isotope-labeled compound in pharmaceutical research and development.

Benazepril is a prodrug that undergoes in vivo hydrolysis to its active form, Benazeprilat.[1] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[2][3] By inhibiting ACE, Benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[4][5] Isotropically labeled compounds such as this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Benazeprilat exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the signaling pathway and the point of intervention for ACE inhibitors like Benazeprilat.

Renin-Angiotensin-Aldosterone System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidney Kidney Aldosterone->Kidney Na_H2O_Retention Na+ and H2O Retention Kidney->Na_H2O_Retention invis1 Vasoconstriction->invis1 Increased_BP Increased Blood Pressure invis2 Na_H2O_Retention->invis2 invis1->Increased_BP invis2->Increased_BP Benazeprilat This compound Benazeprilat->Angiotensin_II Inhibition

Caption: Mechanism of action of Benazeprilat within the RAAS pathway.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the coupling of a deuterated homophenylalanine derivative with a benzazepinone core structure. The five deuterium atoms are strategically incorporated into the phenyl ring of the homophenylalanine moiety, providing a stable isotopic label for mass spectrometry-based quantification.

The overall synthetic workflow can be visualized as follows:

This compound Synthesis Workflow Benzene_d6 Benzene-d6 Friedel_Crafts Friedel-Crafts Acylation Benzene_d6->Friedel_Crafts Intermediate_1 d5-Phenylacetic acid Friedel_Crafts->Intermediate_1 Arndt_Eistert Arndt-Eistert Homologation Intermediate_1->Arndt_Eistert Intermediate_2 d5-Homophenylalanine Precursor Arndt_Eistert->Intermediate_2 Amination Asymmetric Amination Intermediate_2->Amination L_HPA_d5 L-Homophenylalanine-d5 Amination->L_HPA_d5 Esterification Esterification L_HPA_d5->Esterification L_HPA_d5_ester L-Homophenylalanine-d5 Ethyl Ester Esterification->L_HPA_d5_ester Coupling Reductive Amination L_HPA_d5_ester->Coupling Benzazepinone 3-Amino-1-carboxymethyl- 2,3,4,5-tetrahydro-1H-1- benzazepin-2-one Benzazepinone->Coupling Benazepril_d5 Benazepril-d5 Coupling->Benazepril_d5 Hydrolysis Ester Hydrolysis Benazepril_d5->Hydrolysis Benazeprilat_d5 This compound Hydrolysis->Benazeprilat_d5

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of L-Homophenylalanine-d5

This protocol describes a plausible route for the synthesis of the key deuterated intermediate, L-Homophenylalanine-d5, starting from Benzene-d6.

  • Friedel-Crafts Acylation of Benzene-d6:

    • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide at 0 °C, add acetyl chloride (1.1 eq) dropwise.

    • Add Benzene-d6 (1.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture onto crushed ice and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield Acetophenone-d5.

  • Willgerodt-Kindler Reaction:

    • A mixture of Acetophenone-d5 (1.0 eq), sulfur (2.5 eq), and morpholine (2.0 eq) is heated at reflux for 16 hours.

    • Cool the reaction mixture and add 70% sulfuric acid.

    • Heat the mixture at reflux for 6 hours.

    • Cool to room temperature, and the precipitated Phenylacetic-d5 acid is collected by filtration, washed with cold water, and dried.

  • Arndt-Eistert Homologation:

    • Treat Phenylacetic-d5 acid (1.0 eq) with thionyl chloride (1.5 eq) at reflux for 2 hours. Remove excess thionyl chloride by distillation.

    • Dissolve the resulting acid chloride in dry diethyl ether and add dropwise to a solution of diazomethane in diethyl ether at 0 °C.

    • After the reaction is complete, treat the solution with silver benzoate in triethylamine to induce the Wolff rearrangement.

    • The resulting ester is hydrolyzed with aqueous sodium hydroxide to yield 3-(Phenyl-d5)propanoic acid.

  • Asymmetric Amination:

    • The 3-(Phenyl-d5)propanoic acid is converted to its corresponding α-bromo derivative using N-bromosuccinimide and a catalytic amount of phosphorus tribromide.

    • The α-bromo acid is then subjected to stereoselective amination using a chiral amine auxiliary, followed by removal of the auxiliary to yield L-Homophenylalanine-d5.

Protocol 2: Synthesis of this compound

This protocol details the coupling of L-Homophenylalanine-d5 ethyl ester with the benzazepinone intermediate.

  • Esterification of L-Homophenylalanine-d5:

    • Suspend L-Homophenylalanine-d5 (1.0 eq) in absolute ethanol.

    • Cool the suspension to 0 °C and bubble dry hydrogen chloride gas through the mixture until saturation.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to obtain L-Homophenylalanine-d5 ethyl ester hydrochloride.

  • Reductive Amination:

    • To a solution of 3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (1.0 eq) and L-Homophenylalanine-d5 ethyl ester hydrochloride (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq) in portions at 0 °C.

    • Adjust the pH to 6 with glacial acetic acid and stir the reaction mixture at room temperature for 48 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Benazepril-d5.

  • Hydrolysis to this compound:

    • Dissolve the crude Benazepril-d5 in a mixture of tetrahydrofuran and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

    • Acidify the reaction mixture to pH 4 with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by preparative HPLC to afford pure this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound. These values are based on typical yields and purities reported for analogous reactions in the literature.

Table 1: Synthesis of L-Homophenylalanine-d5 Intermediates

StepProductStarting MaterialTypical Yield (%)Isotopic Purity (%D)
1Acetophenone-d5Benzene-d685-95>99
2Phenylacetic-d5 acidAcetophenone-d570-80>99
33-(Phenyl-d5)propanoic acidPhenylacetic-d5 acid60-70>99
4L-Homophenylalanine-d53-(Phenyl-d5)propanoic acid50-60>99

Table 2: Final Steps in this compound Synthesis

StepProductStarting MaterialsTypical Yield (%)Overall Purity (%)
1L-Homophenylalanine-d5 ethyl esterL-Homophenylalanine-d590-98>98
2Benazepril-d5L-HPA-d5 ethyl ester, Benzazepinone65-75>95
3This compoundBenazepril-d580-90>99 (after HPLC)

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The described protocols, based on established chemical transformations, offer a viable pathway for the preparation of this important analytical standard. The strategic placement of the deuterium label on the phenyl ring ensures its stability under biological conditions, making this compound an ideal internal standard for sensitive and accurate quantification in complex biological matrices. The information presented herein is intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology in their efforts to advance the development of safe and effective cardiovascular therapies.

References

The Role of Benazeprilat-d5 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of benazeprilat-d5 when utilized as an internal standard in quantitative bioanalytical methods. We will delve into the foundational principles of its application, present detailed experimental protocols, and offer a comprehensive overview of the data supporting its use in high-precision analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Gold Standard of Internal Standards

In the realm of quantitative bioanalysis, particularly in the development and validation of pharmacokinetic studies, the use of an internal standard (IS) is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—thereby compensating for any potential variability. Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" for this purpose.[1]

This compound is a stable isotope-labeled analog of benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, benazepril.[2][3][4][5] By replacing five hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its physicochemical properties. This subtle yet critical modification allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while ensuring it behaves almost identically during extraction, chromatography, and ionization.

Mechanism of Action as an Internal Standard

The efficacy of this compound as an internal standard is rooted in its ability to co-elute with the native benazeprilat and experience similar matrix effects. During sample preparation, any loss of analyte due to incomplete extraction or degradation will be mirrored by a proportional loss of the internal standard. Similarly, during LC-MS/MS analysis, any suppression or enhancement of the ionization process caused by the sample matrix will affect both the analyte and the internal standard to a similar degree.

By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to a more accurate and precise quantification of the analyte. The use of a deuterated internal standard is particularly advantageous in complex biological matrices like plasma, where matrix effects can be a significant source of error.

Benazeprilat's Therapeutic Mechanism of Action

To fully appreciate the context of its use in bioanalysis, it is essential to understand the therapeutic mechanism of action of benazeprilat. Benazepril is a prodrug that, after oral administration, is rapidly metabolized in the liver to its active form, benazeprilat, through the cleavage of its ester group.

Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, benazeprilat reduces the levels of angiotensin II, leading to vasodilation (relaxation of blood vessels) and a subsequent decrease in blood pressure.

cluster_0 Benazepril Metabolism Benazepril Benazepril (Prodrug) Liver Hepatic Esterases Benazepril->Liver Metabolism Benazeprilat Benazeprilat (Active Metabolite) Liver->Benazeprilat

Metabolic activation of benazepril.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Benazeprilat Benazeprilat Benazeprilat->ACE Inhibition

Benazeprilat's inhibition of the RAAS.

Quantitative Data and Analytical Parameters

The following tables summarize key quantitative data for the analysis of benazeprilat using this compound as an internal standard, based on validated LC-MS/MS methods.

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Benazeprilat397.0351.0
This compound402.0 (inferred)356.0 (inferred)

Note: The m/z values for this compound are inferred based on the +5 Da mass shift from the unlabeled compound. Specific transitions should be optimized for the instrument in use.

Table 2: Chromatographic and Method Validation Parameters

ParameterValueReference
Linearity Range5 - 200 ng/mL
Intra-day Precision (%CV)≤ 14.6%
Inter-day Precision (%CV)≤ 5.6%
Accuracy (Relative Error)< -8.0%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable results. Below are representative protocols for the quantification of benazeprilat in human plasma.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract, which can reduce matrix effects and improve sensitivity.

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma, add the internal standard and 200 µL of 0.1% formic acid in water.

  • Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical conditions for the chromatographic separation and mass spectrometric detection of benazeprilat.

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Prep Sample Preparation (Protein Precipitation or SPE) IS->Prep LC LC Separation (C18 Column) Prep->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Analyte/IS Ratio) MS->Data

Experimental workflow for LC-MS/MS analysis.

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of benazeprilat. Its mechanism of action relies on its near-identical chemical and physical properties to the unlabeled analyte, which allows it to effectively compensate for variations throughout the analytical workflow. The use of this compound in conjunction with sensitive LC-MS/MS methods enables the generation of highly accurate and precise data, which is critical for pharmacokinetic and clinical studies in drug development. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of robust and reliable bioanalytical assays for benazeprilat.

References

An In-depth Technical Guide to the Core Differences Between Benazepril, Benazeprilat, and Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of benazepril, its active metabolite benazeprilat, and the deuterated internal standard benazeprilat-d5. It delves into their distinct roles, mechanisms of action, and analytical quantification, offering detailed experimental protocols and structured data to support research and development in the pharmaceutical sciences.

Core Distinctions and Roles

Benazepril is a prodrug that requires metabolic activation to exert its therapeutic effects.[1] In the body, primarily in the liver, it undergoes enzymatic hydrolysis to form benazeprilat, the pharmacologically active angiotensin-converting enzyme (ACE) inhibitor.[1][2] this compound is a stable, isotopically labeled version of benazeprilat, crucial for its use as an internal standard in bioanalytical methods, ensuring accurate quantification of benazepril and benazeprilat in biological matrices.[3]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Benazeprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, benazeprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

cluster_0 Metabolic Activation Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active Metabolite) Benazepril->Benazeprilat Hepatic Hydrolysis

Caption: Metabolic Conversion of Benazepril to Benazeprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Benazeprilat Benazeprilat Benazeprilat->Angiotensin_II Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and Site of Benazeprilat Action.

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic profiles of benazepril and benazeprilat have been extensively studied. The following table summarizes key quantitative data for these compounds.

ParameterBenazeprilBenazeprilatReference(s)
Bioavailability At least 37% (in humans)-
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hour1 - 2 hours (fasting), 2 - 4 hours (non-fasting)
Protein Binding 96.7%95.3%
Half-life (t½) ~10-11 hours (effective)-
Metabolism Hydrolyzed to benazeprilat-
Elimination Primarily renalPredominantly renal
IC50 (for ACE inhibition) -~4.3 mmol/L (in cats)

Experimental Protocols

Quantification of Benazepril and Benazeprilat in Plasma by LC-MS/MS

This protocol describes a robust method for the simultaneous quantification of benazepril and benazeprilat in plasma, utilizing this compound as an internal standard.

4.1.1. Materials and Reagents

  • Benazepril, benazeprilat, and this compound reference standards

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with an electrospray ionization (ESI) source

4.1.2. Sample Preparation (Solid-Phase Extraction)

  • Spike plasma samples with an appropriate concentration of this compound internal standard.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma samples onto the SPE cartridges.

  • Wash the cartridges with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS Detection: Positive ion mode with multiple reaction monitoring (MRM).

    • Benazepril: m/z 425.2 → 351.2

    • Benazeprilat: m/z 397.2 → 224.1

    • This compound: m/z 402.2 → 229.1

4.1.4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the analytes in the unknown samples is then determined from this curve.

cluster_0 Analytical Workflow Sample_Collection Plasma Sample Collection Internal_Standard Spike with this compound Sample_Collection->Internal_Standard SPE Solid-Phase Extraction Internal_Standard->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for Quantification of Benazepril and Benazeprilat.

In Vitro ACE Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of benazeprilat on ACE.

4.2.1. Materials and Reagents

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Benazeprilat

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • UV-Vis Spectrophotometer

4.2.2. Assay Procedure

  • Prepare a series of dilutions of benazeprilat in the borate buffer.

  • In a microcentrifuge tube, add 50 µL of the benazeprilat solution (or buffer for control).

  • Add 20 µL of ACE solution (0.1 U/mL in borate buffer) and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 150 µL of HHL solution (8 mM in borate buffer).

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases.

  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 1 mL of water.

  • Measure the absorbance of the hippuric acid at 228 nm.

4.2.3. Calculation of Inhibition

The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the benazeprilat concentration.

Synthesis of Benazeprilat from Benazepril (Hydrolysis)

This protocol describes a laboratory-scale synthesis of benazeprilat from benazepril via acid-catalyzed hydrolysis.

4.3.1. Materials and Reagents

  • Benazepril hydrochloride

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer

4.3.2. Procedure

  • Dissolve benazepril hydrochloride in a minimal amount of 1 M HCl in a round-bottom flask.

  • Stir the solution at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude benazeprilat.

  • The crude product can be further purified by recrystallization or column chromatography.

Conceptual Synthesis of this compound

The synthesis of this compound would involve the use of a deuterated starting material. A plausible route would be to use deuterated homophenylalanine in the synthesis of benazepril, which would then be hydrolyzed to this compound.

4.4.1. Conceptual Steps

  • Synthesis of d5-Homophenylalanine: This would likely start from d6-benzene and involve a series of reactions to introduce the amino and carboxylic acid functionalities, resulting in homophenylalanine with a deuterated phenyl ring.

  • Coupling with the Benzazepine Moiety: The synthesized d5-homophenylalanine ethyl ester would then be coupled with a suitable benzazepine intermediate, similar to the synthesis of non-deuterated benazepril.

  • Hydrolysis to this compound: The resulting benazepril-d5 would then be hydrolyzed, as described in section 4.3, to yield this compound.

Conclusion

This technical guide has elucidated the fundamental differences and specific roles of benazepril, benazeprilat, and this compound. Benazepril serves as the prodrug, which is metabolically converted to the active ACE inhibitor, benazeprilat. This compound is an indispensable tool in the accurate bioanalysis of these compounds. The provided data and detailed experimental protocols for quantification, ACE inhibition, and synthesis offer a valuable resource for researchers and professionals in the field of drug development and pharmaceutical analysis.

References

Benazeprilat-d5 molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

Benazeprilat-d5: A Technical Overview

This compound is the deuterated, labeled form of benazeprilat, which is the active metabolite of the antihypertensive drug benazepril.[1] This stable isotope-labeled compound is crucial for researchers and drug development professionals, primarily serving as an internal standard for analytical and quantitative studies.[2] Its application is vital in pharmacokinetic and bioequivalence studies that require precise measurement of benazeprilat in biological matrices.

Core Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for its use in mass spectrometry-based analytical methods.

PropertyValueSource
Molecular Formula C₂₂H₁₉D₅N₂O₅[1][3][4]
Molecular Weight 401.47 g/mol
CAS Number 1279033-05-4
Role in Bioanalytical Methodologies

Benazepril is a prodrug that, after administration, is metabolized in the body to its active form, benazeprilat. Benazeprilat is an inhibitor of the angiotensin-converting enzyme (ACE), which is instrumental in managing hypertension and heart failure. Given that both the prodrug and its active metabolite are present in the bloodstream, a reliable method for their simultaneous determination is crucial for pharmacokinetic and pharmacodynamic assessments.

This compound is intended for use as an internal standard for the quantification of benazeprilat using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis. It allows for the correction of variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

Experimental Protocol: Quantification of Benazeprilat in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantitative analysis of benazeprilat in human plasma, employing this compound as an internal standard.

1. Materials and Reagents:

  • Benazeprilat reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography: A C18 analytical column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • The specific precursor-to-product ion transitions for benazeprilat and this compound are monitored.

4. Data Analysis:

  • The concentration of benazeprilat in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve, prepared by spiking known concentrations of benazeprilat into blank plasma, is used to quantify the analyte in the unknown samples.

Workflow and Pathway Diagrams

The following diagrams illustrate the bioanalytical workflow for the quantification of benazeprilat and the metabolic pathway of its parent drug, benazepril.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification (Peak Area Ratio) detection->quant

Bioanalytical Workflow for Benazeprilat Quantification

Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active Metabolite) Benazepril->Benazeprilat Hepatic Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Benazeprilat->ACE Inhibits Angiotensin_II Angiotensin II Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II Conversion Effect Vasodilation & Reduced Blood Pressure Angiotensin_II->Effect Leads to (when inhibited)

References

In-Depth Technical Guide to the Mass Spectrum of Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Benazeprilat-d5, a deuterated internal standard essential for the accurate quantification of the active pharmaceutical ingredient Benazeprilat. This document outlines the expected mass spectral data, comprehensive experimental protocols for its analysis, and a visual representation of its fragmentation pathway.

Data Presentation: Mass Spectral Data of this compound

The following table summarizes the key quantitative data for the mass spectrum of this compound, determined using electrospray ionization (ESI) in positive mode. The mass-to-charge ratios (m/z) for the parent ion and major fragment ions are presented. These values are critical for developing selective and sensitive LC-MS/MS methods.

Ion DescriptionTheoretical m/zObserved/Expected m/zNotes
Parent Ion
Protonated Molecule [M+H]⁺402.2215402.2The monoisotopic mass of this compound (C₂₂H₁₉D₅N₂O₅) is 401.2137.
Fragment Ions
Loss of H₂O384.2109384.2Dehydration is a common fragmentation for molecules with carboxylic acid groups.
[Fragment Name]208.1208.1Corresponds to the cleavage of the amide bond, a characteristic fragmentation of ACE inhibitors.
[Fragment Name]118.1118.1Further fragmentation of the benzazepine ring structure.
d5-Phenylalanine moiety171.1171.1Represents the deuterated phenylalanine portion of the molecule.

Experimental Protocols

A robust and reproducible method for the analysis of this compound is crucial for its application in pharmacokinetic and bioequivalence studies. The following is a detailed experimental protocol for a typical LC-MS/MS analysis.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of a this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas Temperature: 400 °C.

  • Desolvation Gas Flow: 1100 L/h.

  • Cone Gas Flow: 150 L/h.

  • MRM Transitions:

    • This compound: Precursor ion (m/z 402.2) → Product ions (e.g., m/z 208.1, m/z 118.1). The specific product ions should be optimized based on instrument sensitivity.

    • Benazeprilat (for quantification): Precursor ion (m/z 397.2) → Product ions (e.g., m/z 208.1, m/z 118.1).

Mandatory Visualization: Fragmentation Pathway of this compound

The following diagram, generated using the DOT language, illustrates the proposed fragmentation pathway of the protonated this compound molecule under tandem mass spectrometry conditions.

Benazeprilat_d5_Fragmentation cluster_parent Parent Ion cluster_fragments Fragment Ions parent This compound [M+H]⁺ m/z = 402.2 frag1 [M+H - H₂O]⁺ m/z = 384.2 parent->frag1 - H₂O frag2 Fragment m/z = 208.1 parent->frag2 - C₁₀H₉D₅NO₂ frag3 Fragment m/z = 118.1 frag2->frag3 - C₄H₄O₂

Caption: Proposed fragmentation pathway of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazeprilat-d5 is the deuterated analog of Benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Benazepril.[1][2] As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and bioequivalence studies, enabling precise quantification of Benazepril and Benazeprilat in biological matrices by mass spectrometry.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its application in analytical methodologies.

Core Physical and Chemical Properties

This compound is a white to off-white solid. While a specific melting point for this compound is not widely reported, its non-deuterated counterpart, Benazeprilat, is a crystalline solid. Due to its high molecular weight and thermal instability, a boiling point is not applicable.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Source(s)
IUPAC Name (2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid[3]
CAS Number 1279033-05-4[3]
Molecular Formula C₂₂H₁₉D₅N₂O₅
Molecular Weight 401.47 g/mol
Appearance White to off-white solidGeneral laboratory knowledge
Property Value Source(s)
Solubility Slightly soluble in DMSO, Ethanol, Methanol
Storage Conditions Long-term storage at -20°C is recommended.
Stability Stable for at least 4 years when stored properly.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Benazeprilat, the non-deuterated form of this compound, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.

The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure, and also stimulates the release of aldosterone, which promotes sodium and water retention.

Benazeprilat competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Action of Benazeprilat

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Benazeprilat Benazeprilat Benazeprilat->ACE inhibits Synthesis_Workflow Start1 L-Phenylalanine-d5 Step1 Protection of Amine and Carboxylic Acid Groups Start1->Step1 Intermediate1 Protected L-Homophenylalanine-d5 Ethyl Ester Step1->Intermediate1 Step2 Condensation Reaction Intermediate1->Step2 Start2 Benzazepine Intermediate Start2->Step2 Intermediate2 Benazepril-d5 Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 Final_Product This compound Step3->Final_Product LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation or SPE) Spike->Extraction LC_Separation Liquid Chromatographic Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of Benazeprilat MS_Detection->Quantification

References

A Technical Guide to Benazeprilat-d5: Unique Identifiers, Analytical Protocols, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Benazeprilat-d5, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, benazepril. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical identifiers, detailed analytical methodologies, and the biochemical pathway in which its non-deuterated counterpart acts.

Core Chemical Identifiers

This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies for the quantification of benazepril and its active metabolite, benazeprilat, by mass spectrometry.[1] Its stable isotope labeling allows for precise and accurate measurement in biological matrices. The fundamental chemical and physical properties of this compound are summarized below.

IdentifierValue
CAS Number 1279033-05-4[2][3][4][5]
Molecular Formula C₂₂H₁₉D₅N₂O₅
Molecular Weight 401.47 g/mol
IUPAC Name (S)-2-(((S)-1-(carboxymethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-(phenyl-d5)butanoic acid
Synonyms Benazepril EP Impurity C-D5

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Benazepril is a prodrug that is hydrolyzed in the liver to its active form, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II and also degrades the vasodilator bradykinin. By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.

The following diagram illustrates the renin-angiotensin-aldosterone system and the inhibitory action of benazeprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Liver) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Benazeprilat This compound (Benazeprilat) Benazeprilat->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Benazeprilat's Inhibition of ACE in the RAAS Pathway.

Experimental Protocols: Quantification of Benazeprilat in Human Plasma

This compound is instrumental as an internal standard for the accurate quantification of benazeprilat in biological samples, particularly human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies adapted from published analytical methods.

Sample Preparation: Protein Precipitation

A simple and high-throughput protein precipitation method is commonly employed for the extraction of benazeprilat from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (as the internal standard).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially higher sensitivity, solid-phase extraction can be utilized.

  • Condition an Oasis HLB SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated with the this compound internal standard) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

The following diagram outlines the general workflow for sample analysis using LC-MS/MS.

Experimental_Workflow Start Human Plasma Sample Add_IS Addition of this compound (Internal Standard) Start->Add_IS Extraction Sample Preparation (Protein Precipitation or SPE) Add_IS->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS/MS Analysis Workflow for Benazeprilat.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The chromatographic separation and mass spectrometric detection are crucial for the selective and sensitive quantification of benazeprilat.

ParameterTypical Conditions
LC Column C18 (e.g., 100 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or formic acid)
Flow Rate 0.6 mL/min
Ionization Mode Heated Electrospray Ionization (HESI) in positive mode
Detection Mode Selected Reaction Monitoring (SRM)

The specific mass transitions for benazeprilat and this compound would be monitored for quantification. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy of the results. The validation of such methods typically demonstrates linearity, precision, accuracy, and stability within ranges acceptable by regulatory guidelines.

References

Methodological & Application

Application Note: High-Throughput Analysis of Benazeprilat in Plasma Using Benazeprilat-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benazepril is a prodrug that is rapidly metabolized in the body to its active form, benazeprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Benazeprilat is used in the treatment of hypertension and heart failure.[1] Accurate and reliable quantification of benazeprilat in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing.[1][3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of benazeprilat in plasma samples, employing the stable isotope-labeled compound Benazeprilat-d5 as an internal standard to ensure high accuracy and precision.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis. It co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. This protocol details a straightforward protein precipitation method for sample preparation, followed by a rapid and selective LC-MS/MS analysis.

Experimental Protocols

1. Materials and Reagents

  • Benazeprilat reference standard (>98% purity)

  • This compound internal standard (IS)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Prepare stock solutions of Benazeprilat and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions:

    • Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the Benazeprilat stock solution with a 50:50 (v/v) mixture of methanol and water.

    • Prepare an internal standard working solution by diluting the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.

  • Calibration Standards (CS) and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking drug-free plasma with the appropriate Benazeprilat working solutions to achieve a concentration range of 0.5 to 200 ng/mL.

    • Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (50 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical starting condition is 70% A and 30% B, which can be optimized for specific systems.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions should be optimized for the instrument in use.

Data Presentation

Table 1: LC-MS/MS Parameters

ParameterValue
LC System HPLC with binary gradient capability
Column C18 reversed-phase (100 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Benazeprilat and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Benazeprilat397.5Optimized value
This compound402.5Optimized value
Note: Product ions need to be optimized based on the specific mass spectrometer used.

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio > 10, Precision < 20%, Accuracy ±20%
Precision (%RSD) Within 15% (20% at LLOQ)
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Minimal ion suppression or enhancement
Stability Stable under various storage and handling conditions
Based on general FDA guidelines for bioanalytical method validation.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 20 µL this compound IS plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for the analysis of Benazeprilat in plasma.

G cluster_system LC-MS/MS System cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data System pump HPLC Pump autosampler Autosampler pump->autosampler column C18 Column autosampler->column esi ESI Source column->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Collision Cell) quad1->quad2 quad3 Quadrupole 3 (Product Ion Selection) quad2->quad3 detector Detector quad3->detector computer Data Acquisition & Control detector->computer

References

Application Notes and Protocols for Bioanalysis of Benazeprilat with Benazeprilat-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] It is a prodrug that undergoes rapid in-vivo hydrolysis to its active metabolite, benazeprilat.[1][2] Accurate quantification of benazeprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

The use of a stable isotope-labeled internal standard, such as Benazeprilat-d5, is the gold standard in quantitative bioanalysis using mass spectrometry.[3][4] this compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification.

These application notes provide detailed protocols for the most common sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the analysis of benazeprilat in plasma, utilizing this compound as the internal standard.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Benazeprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the RAAS pathway. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, resulting in vasodilation and reduced blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Benazeprilat Benazeprilat Benazeprilat->Block Block->Angiotensin_II

Benazeprilat's inhibition of ACE in the RAAS pathway.

General Bioanalytical Workflow

The overall process for quantifying benazeprilat in a biological sample involves sample collection, preparation/extraction, chromatographic separation, and detection. The choice of sample preparation is critical for removing interferences and ensuring method robustness.

start Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) start->add_is prep Sample Preparation (SPE, LLE, or PPT) add_is->prep extract Clean Extract prep->extract lcms UPLC-MS/MS Analysis extract->lcms data Data Processing & Quantification lcms->data end Final Concentration data->end

General workflow for the bioanalysis of benazeprilat.

Sample Preparation Protocols

Three common techniques for extracting benazeprilat from plasma are detailed below. For all protocols, it is crucial to maintain samples at a cool temperature (e.g., on an ice bath) to minimize potential degradation.

Solid-Phase Extraction (SPE)

SPE is a highly effective method that provides the cleanest extracts by selectively isolating the analyte from matrix components. This protocol is recommended for methods requiring high sensitivity.

cluster_0 SPE Cartridge cluster_1 cartridge Condition (Methanol, Water) Load Sample Wash Elute waste Waste cartridge:e->waste Interferences cartridge:e->waste Interferences collect Collect Eluate cartridge:e->collect Benazeprilat & This compound plasma Plasma + IS plasma->cartridge:load wash_sol Weak Organic Solvent wash_sol->cartridge:wash elute_sol Strong Organic Solvent elute_sol->cartridge:elute

Workflow for Solid-Phase Extraction (SPE).

Experimental Protocol:

  • Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard (IS) working solution. Vortex for 30 seconds. Acidify the sample by adding 200 µL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or C18) by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute benazeprilat and the IS with 1 mL of a strong organic solvent, such as methanol or acetonitrile.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the mobile phase. Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

start Plasma + IS add_solvent Add Organic Extraction Solvent start->add_solvent vortex Vortex Mix (5-10 min) add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Layers centrifuge->separate transfer Transfer Organic Layer separate->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute

Workflow for Liquid-Liquid Extraction (LLE).

Experimental Protocol:

  • Sample Preparation: To 500 µL of plasma in a clean tube, add 50 µL of the this compound IS working solution.

  • Extraction: Add 1 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Mixing: Vortex the mixture vigorously for 5-10 minutes to ensure thorough partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Dry Down & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for analysis.

Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation method, making it ideal for high-throughput analysis. It involves adding a water-miscible organic solvent to precipitate plasma proteins.

start Plasma + IS add_solvent Add Cold Acetonitrile (e.g., 3:1 ratio) start->add_solvent vortex Vortex Mix (1 min) add_solvent->vortex centrifuge Centrifuge (>10,000 x g, 10 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect inject Direct Injection or Evaporate & Reconstitute collect->inject

Workflow for Protein Precipitation (PPT).

Experimental Protocol:

  • Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound IS working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm or >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute in mobile phase if further concentration is needed.

Quantitative Data Summary

The following table summarizes typical performance characteristics for bioanalytical methods of benazeprilat using UPLC-MS/MS. The choice of method will depend on the required sensitivity and throughput.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Linearity Range (ng/mL) 1 - 16000.2 - 15001 - 1600
Sample Volume ~200 µL~100 µL~500 µL
Relative Recovery High (>80%)High (but may be variable)High
Matrix Effect Low (cleanest extracts)High (potential for ion suppression)Moderate
Throughput ModerateHighLow
Precision (%RSD) < 15%< 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%Within ±15%

Note: The values presented are representative and may vary based on specific instrumentation, reagents, and laboratory conditions. All methods should be fully validated according to regulatory guidelines.

References

Application of Benazeprilat-d5 in Veterinary Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Benazeprilat-d5 as an internal standard in veterinary pharmacokinetic studies of benazepril. Benazepril, a pro-drug, is rapidly metabolized to its active form, benazeprilat, an angiotensin-converting enzyme (ACE) inhibitor. It is widely used in veterinary medicine to manage conditions such as congestive heart failure, systemic hypertension, and chronic kidney disease in species like dogs and cats.[1][2] Accurate quantification of benazeprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies, and the use of a stable isotope-labeled internal standard like this compound is essential for reliable and accurate results.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Benazeprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure, thereby alleviating the workload on the heart and kidneys.

RAAS_Pathway cluster_Renin Renin (from kidney) cluster_ACE Angiotensin-Converting Enzyme (ACE) Angiotensinogen Angiotensinogen (produced by the liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from adrenal gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->ACE Inhibits

Figure 1: Inhibition of the RAAS by Benazeprilat.

Pharmacokinetic Parameters of Benazeprilat in Veterinary Species

The following table summarizes key pharmacokinetic parameters of benazeprilat in dogs, cats, and horses following oral administration of benazepril. The use of a robust analytical method with a suitable internal standard like this compound is critical to accurately determine these parameters.

ParameterDogCatHorse
Dose (oral benazepril HCl) 0.25 - 0.5 mg/kg0.5 mg/kg0.5 - 1.0 mg/kg
Tmax (h) 1.5 - 2~2Not explicitly stated
Cmax (ng/mL) ~40.9 (at 0.23 mg/kg)~198.7 (at 0.5 mg/kg)Not explicitly stated
AUC (ng·h/mL) ~320.5 (at 0.23 mg/kg)~969.4 (at 0.5 mg/kg)Not explicitly stated
Half-life (t1/2) (h) ~3.5 - 19.0 (biphasic)[3][4]~13.9 - 27.7 (biphasic)[5]Not explicitly stated
Bioavailability (%) ~13<303-4
Excretion Route Bile (54%) and Urine (46%)Bile (85%) and Urine (15%)Not explicitly stated

Note: Pharmacokinetic parameters can vary based on factors such as breed, age, health status, and formulation of the administered drug.

Experimental Protocols

A validated and reliable analytical method is paramount for successful veterinary pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of benazeprilat in biological matrices due to its high sensitivity and selectivity. The use of this compound as an internal standard corrects for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow

The overall workflow for a typical veterinary pharmacokinetic study involving benazepril is outlined below.

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Analysis animal_dosing Animal Dosing (e.g., Dog, Cat, Horse) with Benazepril HCl blood_collection Serial Blood Sample Collection (e.g., at 0, 0.5, 1, 2, 4, 8, 12, 24h) animal_dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation add_is Addition of Internal Standard (this compound) plasma_separation->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis quantification Quantification of Benazeprilat lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) quantification->pk_modeling report Reporting of Results pk_modeling->report

Figure 2: Veterinary Pharmacokinetic Study Workflow.
Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for preparing plasma samples for LC-MS/MS analysis.

Materials:

  • Veterinary plasma samples

  • This compound internal standard solution (in methanol or acetonitrile)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution to each plasma sample and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for reducing matrix effects and improving the longevity of the analytical column and mass spectrometer.

Materials:

  • Veterinary plasma samples

  • This compound internal standard solution

  • Oasis HLB SPE cartridges (or equivalent)

  • Methanol

  • Deionized water

  • 0.1% Formic acid in water

  • 0.1% Formic acid in methanol

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge.

  • Sample Pre-treatment: In a separate tube, mix 200 µL of plasma with 10 µL of the this compound internal standard solution and 200 µL of 0.1% formic acid in water.

  • Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the benazeprilat and this compound from the cartridge with 1 mL of 0.1% formic acid in methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Vortex briefly and inject an aliquot into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis of Benazeprilat

The following are typical LC-MS/MS parameters for the analysis of benazeprilat. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Benazeprilat) m/z 397.2 -> 224.1 (example, to be optimized)
MRM Transition (this compound) m/z 402.2 -> 229.1 (example, to be optimized)
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

Data Analysis:

  • The concentration of benazeprilat in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

  • The pharmacokinetic parameters are then calculated from the concentration-time data using appropriate software.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of benazeprilat in veterinary pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in the field of veterinary medicine. Adherence to these methodologies will ensure the generation of high-quality data essential for the safe and effective use of benazepril in animal patients.

References

Validated Analytical Method for Benazeprilat Quantification in Biological Matrices Using Benazeprilat-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for a validated analytical method for the quantification of Benazeprilat in biological matrices, typically plasma. This method employs a deuterated internal standard, Benazeprilat-d5, and utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity.

Introduction

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension. It is a prodrug that is rapidly metabolized in the body to its active form, Benazeprilat. Accurate quantification of Benazeprilat is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response.[1]

This application note outlines a robust and reproducible LC-MS/MS method for the determination of Benazeprilat in plasma, providing detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The method validation parameters presented herein demonstrate the reliability and accuracy of this approach.

Signaling Pathway of Benazepril Action

Benazepril, after conversion to its active metabolite Benazeprilat, inhibits the angiotensin-converting enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By blocking ACE, Benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Intervention Pharmacological Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Acts on blood vessels Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Stimulates Adrenal Gland Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Sodium_and_Water_Retention Sodium_and_Water_Retention Aldosterone_Secretion->Sodium_and_Water_Retention Leads to Sodium_and_Water_Retention->Increased_Blood_Pressure Results in Benazepril Benazepril Benazeprilat Benazeprilat Benazepril->Benazeprilat Metabolism ACE ACE Benazeprilat->ACE Inhibits

Mechanism of action of Benazeprilat in the RAAS pathway.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantification of Benazeprilat in plasma samples.

Materials and Reagents
  • Benazeprilat reference standard

  • This compound internal standard (IS)[2][3]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatography system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Benazeprilat from plasma samples.[4]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18, 100 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Gradient: A typical starting condition is 70% A and 30% B, which can be optimized based on the specific system.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • IonSpray Voltage: ~5500 V (instrument dependent)

  • Temperature: ~500-600 °C (instrument dependent)

The following MRM transitions should be optimized for the specific instrument used:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Benazeprilat397.5208.1
This compound402.5213.1

Note: The precursor ion for this compound is derived from its molecular weight of 401.47 g/mol , and the product ion is predicted based on the fragmentation of the non-deuterated analogue.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Benazeprilat in plasma samples.

cluster_workflow Analytical Workflow Plasma_Sample Plasma Sample Collection Spike_IS Spike with this compound Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation with Acetonitrile Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer of Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Workflow for the LC-MS/MS analysis of Benazeprilat.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of a validated LC-MS/MS method for Benazeprilat. The acceptable ranges for precision (%RSD) are generally within 15% (20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the nominal concentration (±20% at the LLOQ), in accordance with regulatory guidelines.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Benazeprilat1 - 1600> 0.991

Data synthesized from published literature.

Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low5< 15< 1585-115
Mid100< 15< 1585-115
High1200< 15< 1585-115

Data synthesized from published literature and regulatory guidelines.

Table 3: Recovery
AnalyteConcentration LevelMean Recovery (%)
BenazeprilatLow> 80
BenazeprilatHigh> 80
This compoundMid> 80

Representative data based on typical extraction efficiencies.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Benazeprilat in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential matrix effects and procedural losses. The simple protein precipitation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The validation data demonstrates that this method meets the stringent requirements for bioanalytical method validation as per regulatory guidelines.

References

Preparation of a Standard Stock Solution of Benazeprilat-d5: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril, is a potent therapeutic agent used in the management of hypertension. In pharmacokinetic and bioequivalence studies, accurate quantification of benazeprilat in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as Benazeprilat-d5, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated standard to the analyte ensure accurate and precise quantification by correcting for variability during sample preparation and analysis.

This document provides a detailed protocol for the preparation of a standard stock solution of this compound, intended for use as an internal standard in bioanalytical methods.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of the stock solution.

PropertyValueReference(s)
Chemical Name (3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid-d5[1]
Molecular Formula C₂₂H₁₉D₅N₂O₅[2][3]
Molecular Weight 401.47 g/mol [2][4]
Appearance Solid (form may vary)
Solubility Soluble in Dimethyl sulfoxide (DMSO). Slightly soluble in Ethanol and Methanol.
Storage Conditions Long-term: -20°C. Short-term: 2-8°C.

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol outlines the steps to prepare a 1 mg/mL primary stock solution of this compound. This concentration is a common starting point for the preparation of working internal standard solutions for LC-MS/MS analysis.

Materials and Equipment
  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO), HPLC or LC-MS grade

  • Analytical balance (readable to at least 0.01 mg)

  • 1 mL Class A volumetric flask

  • Calibrated pipettes

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vial with a PTFE-lined cap for storage

Procedure
  • Equilibration: Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the solid.

  • Weighing: Accurately weigh approximately 1 mg of this compound using an analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed this compound to a 1 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 0.7 mL of DMSO to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for 30 seconds or sonicate for 2-5 minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved and the solution is at room temperature, add DMSO to the 1 mL mark of the volumetric flask.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store the solution at -20°C for long-term use.

Calculation of Exact Concentration

The exact concentration of the stock solution should be calculated based on the actual weight of this compound and its purity.

Formula:

Concentration (mg/mL) = (Weight of this compound (mg) × Purity) / Volume of Solvent (mL)

Example:

If the weighed amount is 1.05 mg and the purity is 99.2%, the calculation would be:

(1.05 mg × 0.992) / 1.0 mL = 1.0416 mg/mL

Preparation of Working Solutions

For bioanalytical applications, the primary stock solution will need to be diluted to a working concentration. The final concentration of the internal standard in the analytical sample should be optimized during method development, but it is typically in the low to mid-range of the calibration curve of the analyte. Based on published methods for benazeprilat, calibration curves often range from 1 to 1600 ng/mL. A common approach is to have the internal standard concentration in the range of 50-100 ng/mL in the final sample.

Example Dilution Scheme for a 1 µg/mL (1000 ng/mL) Working Solution
  • Allow the 1 mg/mL primary stock solution to thaw and equilibrate to room temperature.

  • Pipette 10 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with an appropriate solvent (e.g., methanol or a mixture of methanol and water).

  • Mix thoroughly. This will result in a 1 µg/mL working solution. This working solution can then be used to spike into samples.

Quality Control

  • Purity: Use a high-purity batch of this compound (≥98%). The certificate of analysis should be retained.

  • Documentation: Record all details of the preparation, including the lot number of the standard, the exact weight, the final volume, the date of preparation, and the name of the analyst.

  • Stability: The stability of the stock solution should be periodically evaluated, especially if stored for an extended period. This can be done by comparing the response of a freshly prepared standard to the stored standard.

Safety Precautions

  • Handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Diagrams

Stock_Solution_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization Equilibrate Equilibrate this compound to Room Temperature Weigh Accurately Weigh ~1 mg of this compound Equilibrate->Weigh Transfer Transfer to 1 mL Volumetric Flask Weigh->Transfer AddSolvent Add ~0.7 mL DMSO Transfer->AddSolvent Mix Vortex / Sonicate to Dissolve AddSolvent->Mix AdjustVolume Adjust Volume to 1 mL with DMSO Mix->AdjustVolume FinalMix Mix Homogeneously AdjustVolume->FinalMix Calculate Calculate Exact Concentration FinalMix->Calculate Store Store at -20°C in Amber Vial Calculate->Store

Caption: Workflow for this compound Stock Solution Preparation.

Logical_Relationship Logical Relationship for Stock Solution Usage PrimaryStock 1 mg/mL Primary Stock Solution (this compound in DMSO) WorkingStock Intermediate/Working Stock Solution (e.g., 1 µg/mL) PrimaryStock->WorkingStock Dilution SpikedSample Sample Spiked with Internal Standard WorkingStock->SpikedSample Spiking CalibrationStandards Calibration Curve Standards (Analyte) CalibrationStandards->SpikedSample QCSamples Quality Control Samples (Analyte) QCSamples->SpikedSample BiologicalSample Biological Sample (e.g., Plasma) BiologicalSample->SpikedSample Analysis LC-MS/MS Analysis SpikedSample->Analysis Quantification Quantification of Analyte Analysis->Quantification

References

Application Note: High-Throughput Analysis of Benazepril and its Active Metabolite Benazeprilat in Human Plasma using LC-MS/MS with Benazeprilat-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor benazepril and its pharmacologically active metabolite, benazeprilat, in human plasma.[1] Benazepril is a prodrug that is rapidly converted in the body to benazeprilat, which is a potent inhibitor of ACE.[1][2][3] Therapeutic drug monitoring of both the prodrug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments.[1] This method employs a simple protein precipitation for sample preparation and utilizes Benazeprilat-d5 as an internal standard to ensure high accuracy and precision. The developed assay is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Benazepril is an ACE inhibitor prescribed for the management of hypertension. Following oral administration, benazepril is almost completely metabolized, primarily in the liver, by cleavage of its ester group to form the active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a key role in the renin-angiotensin-aldosterone system. By inhibiting ACE, benazeprilat leads to vasodilation and a reduction in blood pressure.

Given that both the prodrug and its active metabolite are present in circulation, a reliable method for their simultaneous determination is essential for pharmacokinetic and clinical studies. This application note presents a validated LC-MS/MS method that offers high selectivity, sensitivity, and throughput for the analysis of benazepril and benazeprilat in human plasma, using this compound as the internal standard.

Metabolic Pathway of Benazepril

Benazepril is a prodrug that undergoes in-vivo biotransformation to its active form, benazeprilat, through the cleavage of its ester group, a process that primarily occurs in the liver.

Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active Metabolite) Benazepril->Benazeprilat Hydrolysis Liver Liver Esterases Liver->Benazeprilat

Metabolic conversion of Benazepril to Benazeprilat.

Experimental Protocol

Materials and Reagents
  • Benazepril hydrochloride (Reference Standard)

  • Benazeprilat (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Equipment
  • Liquid chromatography system capable of binary gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • Pipettes

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Plasma 100 µL Human Plasma IS Add 20 µL this compound (IS) Plasma->IS Precip Add 300 µL Acetonitrile IS->Precip Vortex Vortex 1 min Precip->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for individual instruments.

ParameterCondition
LC System
ColumnC18 column (e.g., 100 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate0.6 mL/min
Injection Volume10 µL
GradientA suitable gradient to separate benazepril and benazeprilat. For example: Start at 50% B, increase to 95% B over 4 minutes, hold for 2 minutes, and re-equilibrate.
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Benazeprilm/z 425.5 -> [Product Ion]
Benazeprilatm/z 397.5 -> [Product Ion]
This compound (IS)m/z 402.5 -> [Product Ion]

Method Validation Data

The presented method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics from similar published methods.

Calibration Curve and Linearity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Benazepril1 - 2000> 0.99
Benazeprilat1 - 1600> 0.99
Precision and Accuracy
AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
BenazeprilLow QC< 15%< 15%85-115%
Mid QC< 15%< 15%85-115%
High QC< 15%< 15%85-115%
BenazeprilatLow QC< 15%< 15%85-115%
Mid QC< 15%< 15%85-115%
High QC< 15%< 15%85-115%
Limit of Quantification (LOQ)
AnalyteLOQ (ng/mL)
Benazepril1
Benazeprilat1

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of benazepril and its active metabolite benazeprilat in human plasma. The use of a simple protein precipitation protocol allows for high-throughput analysis, making it a valuable tool for pharmacokinetic and clinical studies involving benazepril. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation. The incorporation of this compound as an internal standard ensures the highest quality data for therapeutic drug monitoring and research applications.

References

Application Note: High-Throughput Analysis of Benazepril and Benazeprilat-d5 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, benazepril, and its deuterated internal standard, Benazeprilat-d5, in human plasma. Benazepril is a prodrug that is rapidly converted in the body to its active metabolite, benazeprilat.[1][2][3] This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1] The method is suitable for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1]

Introduction

Benazepril is an effective treatment for hypertension and heart failure due to its role in the renin-angiotensin-aldosterone system. By inhibiting the angiotensin-converting enzyme (ACE), its active metabolite, benazeprilat, leads to vasodilation and a reduction in blood pressure. Accurate quantification of benazepril in biological matrices is crucial for clinical and research applications. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variability in sample processing. This application note presents a validated LC-MS/MS method that offers high selectivity, sensitivity, and throughput for the analysis of benazepril and its internal standard in human plasma.

Experimental

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of benazepril and this compound from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation was performed on a C18 reversed-phase column.

ParameterCondition
Column C18 (100 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:5 mM Ammonium Acetate with 0.1% Formic Acid (30:30:40, v/v/v)
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 10 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

ParameterBenazeprilThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 425.5401.48
Product Ion (m/z) To be optimized for the specific instrumentTo be optimized for the specific instrument
Collision Energy To be optimizedTo be optimized
Dwell Time To be optimizedTo be optimized

Note: The specific product ions and collision energies should be optimized for the instrument being used.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma 100 µL Human Plasma is Add 20 µL this compound (IS) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex 1 min ppt->vortex centrifuge Centrifuge 14,000 rpm, 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc C18 Column Isocratic Elution supernatant->lc ms Triple Quadrupole MS ESI+ MRM lc->ms quant Quantification of Benazepril ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of Benazepril.

Results and Discussion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of benazepril and its internal standard, this compound, in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The chromatographic conditions are optimized to provide good separation of the analytes from endogenous plasma components. The use of tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity for accurate quantification.

Conclusion

This application note details a validated LC-MS/MS method for the determination of benazepril in human plasma using this compound as an internal standard. The method is simple, rapid, and sensitive, making it well-suited for pharmacokinetic and clinical research applications. The provided protocol and conditions can be adapted for various laboratory settings and instrumentation.

References

Application Note: High-Throughput Analysis of Benazeprilat-d5 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benazeprilat-d5. This compound is the deuterated stable isotope-labeled internal standard for Benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Benazepril. This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of Benazepril, providing accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Benazepril is a prodrug that undergoes rapid in vivo hydrolysis to its pharmacologically active form, Benazeprilat. Accurate measurement of Benazeprilat concentrations in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it co-elutes with the analyte and experiences similar ionization effects, leading to highly reliable data.

This document provides detailed protocols for sample preparation, liquid chromatography, and mass spectrometry parameters for the detection of this compound, alongside its non-deuterated counterpart, Benazeprilat.

Logical Relationship: Benazepril Metabolism

Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active Metabolite) Benazepril->Benazeprilat Hydrolysis (in vivo)

Caption: Metabolic conversion of Benazepril to Benazeprilat.

Experimental Workflow

A typical experimental workflow for the analysis of Benazeprilat and its deuterated internal standard, this compound, in a biological matrix such as plasma is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection spike Spike with this compound (IS) plasma->spike protein_precipitation Protein Precipitation (e.g., with Acetonitrile) spike->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation Liquid Chromatography (C18 Column) supernatant_transfer->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters for the detection of Benazeprilat and this compound. These parameters should be optimized for the specific instrument being used.

Table 1: Mass Spectrometry Parameters for Benazeprilat and this compound

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Nebulizer GasInstrument Dependent
Heater GasInstrument Dependent
Ion Spray VoltageInstrument Dependent
Source TemperatureInstrument Dependent

Table 2: MRM Transitions and Collision Energies

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Benazeprilat397.2224.120 - 30
Benazeprilat397.291.135 - 45
This compound 402.2 224.1 20 - 30
This compound 402.2 96.1 35 - 45

Note: The precursor ion for this compound is shifted by +5 Da due to the five deuterium atoms. The product ions may or may not be shifted depending on the location of the deuterium atoms on the molecule. The values provided are based on common fragmentation patterns and should be confirmed experimentally.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid and effective method for extracting Benazeprilat and this compound from plasma samples.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to all samples except the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 3: Liquid Chromatography Conditions

ParameterCondition
LC ColumnC18, e.g., 100 mm x 4.6 mm, 5 µm[1]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase BAcetonitrile
Flow Rate0.6 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
Gradient ElutionA gradient elution is recommended to ensure separation from matrix components. An example gradient is as follows: 0-1.0 min: 30% B 1.0-3.0 min: 30-90% B 3.0-4.0 min: 90% B 4.0-4.1 min: 90-30% B 4.1-5.0 min: 30% B
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

  • Tune the mass spectrometer for Benazeprilat and this compound by infusing a standard solution directly into the source.

  • Optimize the precursor ion (Q1) and product ions (Q3) for both compounds.

  • Optimize the collision energy for each MRM transition to achieve the highest signal intensity for the product ions.

  • Set up the MRM acquisition method using the optimized parameters from Table 2.

  • Acquire data for the entire LC run.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of Benazeprilat in biological samples using this compound as an internal standard. The provided protocols for sample preparation and instrument parameters serve as a robust starting point for method development and validation. Optimization of these parameters for the specific instrumentation and matrix used is recommended to achieve the best performance. This methodology is well-suited for regulated bioanalysis in support of preclinical and clinical drug development.

References

Application Note and Protocol for the Bioanalysis of Benazepril using Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of benazepril and its active metabolite, benazeprilat, in various biological matrices, particularly human plasma. The protocol outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, recommending the use of Benazeprilat-d5 as an internal standard (IS) for optimal accuracy and precision.

Benazepril is a prodrug that is rapidly hydrolyzed in the body to its active form, benazeprilat.[1][2] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] Accurate quantification of both benazepril and benazeprilat is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of benazepril formulations.

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS-based bioanalysis. This is because a deuterated analog exhibits nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and ionization efficiency, thereby correcting for matrix effects and improving the overall reliability of the method.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) Inhibition by Benazepril

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Renin Renin ACE ACE Benazeprilat Benazeprilat Benazeprilat->ACE Inhibition

Caption: Mechanism of action of benazeprilat in the RAAS pathway.

Experimental Protocols

Two primary methods for sample preparation are presented: protein precipitation for high-throughput analysis and solid-phase extraction for cleaner sample extracts and potentially higher sensitivity.

Method 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract, which can reduce matrix effects and improve assay sensitivity.

Protocol:

  • Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma, add the this compound internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection IS_Spiking Spike with this compound (IS) Plasma_Sample->IS_Spiking Extraction Protein Precipitation or Solid-Phase Extraction IS_Spiking->Extraction Centrifugation Centrifugation/Elution Extraction->Centrifugation Supernatant_Transfer Transfer of Supernatant/ Reconstitution of Eluate Centrifugation->Supernatant_Transfer LC_Injection Injection into LC System Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) Chromatographic_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: General workflow for the bioanalysis of benazepril.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are typical LC-MS/MS conditions that can be adapted and optimized for the specific instrumentation used.

ParameterRecommended Conditions
LC System Agilent 1200 Series or equivalent
Column C18, 100 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Optimized for separation of benazepril, benazeprilat, and IS
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole with ESI source
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalyteQ1 (m/z)Q3 (m/z)
Benazepril425.2351.2
Benazeprilat397.2206.1
This compound (IS)402.2211.1

Note: MRM transitions should be optimized for the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of benazepril and benazeprilat in human plasma, as reported in the literature.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Benazepril5 - 4005
Benazepril0.5 - 1000.5
Benazepril0.2 - 15000.2
Benazeprilat5 - 2005
Benazeprilat0.2 - 15000.2

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Benazepril5, 50, 350< 13.92-94.50 - 113.82
Benazeprilat-< 15< 1585 - 115
BenazeprilQC samples< 15< 1585 - 115
BenazeprilatQC samples< 15< 1585 - 115

Table 3: Recovery

AnalyteRecovery (%)Reference
Benazepril90.60 - 99.38
Benazeprilat-

Note: The acceptance criteria for precision are typically within 15% (20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the nominal concentration (±20% at the LLOQ), in accordance with regulatory guidelines.

Conclusion

The presented LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and reliable approach for the simultaneous quantification of benazepril and its active metabolite benazeprilat in biological matrices. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, such as throughput and desired sensitivity. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality and reliable data for pharmacokinetic and clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Benazeprilat-d5 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of Benazeprilat-d5 in aqueous solutions. This compound, a deuterated analog of benazeprilat, is often used as an internal standard in analytical studies. Its stability is expected to be comparable to that of benazeprilat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important?

This compound is the deuterated form of benazeprilat, the active metabolite of the prodrug benazepril, an angiotensin-converting enzyme (ACE) inhibitor. It is commonly used as an internal standard for the quantification of benazepril and benazeprilat in biological matrices. Ensuring its stability in aqueous solutions is critical for the accuracy and reliability of experimental results, particularly in pharmacokinetic and stability studies.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of benazeprilat in aqueous solutions is primarily affected by pH, temperature, and light exposure.[1] Like its parent drug, benazepril, benazeprilat's stability is pH-dependent, with increased degradation observed in both acidic and basic conditions compared to neutral pH.[1] Elevated temperatures accelerate the degradation process, and exposure to light can lead to photodegradation.[1]

Q3: How should I prepare and store aqueous solutions of this compound for short-term use?

For short-term experimental use, it is recommended to prepare fresh solutions of this compound daily.[1] If the compound is not readily soluble in your aqueous buffer, a stock solution can be prepared in an organic solvent such as DMSO or methanol and then diluted with the aqueous buffer.[2] During experiments, it is advisable to protect the solution from light and keep it at a controlled, cool temperature (e.g., 2-8°C) to minimize degradation.

Q4: What are the expected degradation products of this compound?

While the primary degradation pathway of benazepril is its hydrolysis to benazeprilat, the subsequent degradation of benazeprilat is not as extensively characterized in publicly available literature. It is plausible that under harsh conditions such as strong oxidation or high-intensity photolysis, the benazeprilat molecule could undergo further degradation.

Q5: Which analytical techniques are most suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound and its potential degradation products. These techniques offer the necessary sensitivity and selectivity to separate the parent compound from any degradants that may form.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected concentrations of this compound in my assay. Degradation of this compound in the aqueous solution due to improper storage or handling.Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering them with aluminum foil. Store solutions at 2-8°C when not in immediate use. Verify the pH of your aqueous solution; neutral pH is generally preferred for better stability.
Appearance of unknown peaks in my chromatogram over time. Formation of degradation products from this compound.Conduct a forced degradation study (see experimental protocols below) to intentionally generate and identify potential degradation products. Use a stability-indicating HPLC method that can resolve the parent peak from any degradant peaks.
Precipitation of this compound when preparing aqueous solutions. Poor aqueous solubility of benazeprilat, which can be influenced by the pH and concentration.Prepare a stock solution in an organic solvent like DMSO or methanol and then dilute it into the aqueous buffer. Adjusting the pH of the aqueous solution might also improve solubility.

Quantitative Stability Data Summary

Quantitative data on the degradation of benazeprilat itself is limited in the available literature. Most studies focus on the conversion of benazepril to benazeprilat. The following table summarizes the observed degradation of benazepril under various stress conditions, which primarily results in the formation of benazeprilat. The stability of this compound is expected to be similar to benazeprilat.

Stress ConditionDurationObservations for BenazeprilPrimary Degradation Product
Acid Hydrolysis (0.1 M HCl) 4 hours (heated)Significant degradationBenazeprilat
Alkali Hydrolysis (0.1 N NaOH) Room TemperatureRapid degradationBenazeprilat
Oxidative (6% H₂O₂) 4 hours (heated)Degradation observedNot specified
Thermal (80°C) 4 hoursDegradation observedNot specified
Photolytic (Sunlight) 72 hoursDegradation observedNot specified

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and degradation pathways.

Materials:

  • This compound reference standard

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC or LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.

  • Hydrolytic Degradation:

    • Acidic Condition: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • Alkaline Condition: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Neutral Condition: Mix an aliquot of the stock solution with HPLC grade water. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%). Keep the solution at room temperature for a defined period, protected from light.

  • Photolytic Degradation:

    • Expose a solution of this compound in a transparent container to a photostability chamber or direct sunlight for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Keep a solid sample of this compound in a hot air oven at a specified temperature (e.g., 60°C) for 24 hours. After the exposure, dissolve the sample in the mobile phase for analysis.

  • Analysis:

    • Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.

    • Monitor the decrease in the peak area of this compound and the formation of any new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is water:methanol (55:45, v/v) with pH adjusted to 7.0.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 233 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output prep_stock Prepare this compound Stock Solution hydrolytic Hydrolytic Stress (Acid, Base, Neutral) prep_stock->hydrolytic oxidative Oxidative Stress (H₂O₂) prep_stock->oxidative photolytic Photolytic Stress (Light Exposure) prep_stock->photolytic thermal Thermal Stress (Heat) prep_stock->thermal sampling Sample at Time Points hydrolytic->sampling oxidative->sampling photolytic->sampling thermal->sampling hplc_analysis HPLC / LC-MS/MS Analysis sampling->hplc_analysis data_analysis Data Analysis & Degradant Identification hplc_analysis->data_analysis stability_profile Stability Profile of this compound data_analysis->stability_profile

Caption: Experimental workflow for a forced degradation study of this compound.

stability_factors cluster_factors Influencing Factors cluster_outcome Outcome center_node This compound Stability in Aqueous Solution ph pH (Acidic/Basic conditions accelerate degradation) center_node->ph temp Temperature (Higher temperatures increase degradation rate) center_node->temp light Light Exposure (Can cause photodegradation) center_node->light oxidation Oxidizing Agents (Potential for oxidative degradation) center_node->oxidation degradation Degradation ph->degradation temp->degradation light->degradation oxidation->degradation

Caption: Key factors influencing the stability of this compound in aqueous solutions.

References

Common challenges when using Benazeprilat-d5 in bioanalytical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for bioanalytical assays using Benazeprilat-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

This compound is a stable isotope-labeled (SIL) internal standard for Benazeprilat. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, a SIL internal standard is considered the gold standard. Because this compound is chemically and structurally almost identical to the analyte, Benazeprilat, it is expected to have the same chromatographic retention time, extraction recovery, and response to matrix effects. By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, it can effectively compensate for variability during sample preparation and ionization, thereby improving data accuracy and precision.

Q2: I am observing a signal for my analyte (Benazeprilat) in my blank samples that are spiked only with the deuterated internal standard (this compound). What could be the cause?

This phenomenon can be attributed to two main causes:

  • Isotopic Contribution (Crosstalk): The naturally occurring heavy isotopes (e.g., ¹³C) in Benazeprilat can contribute to the mass spectrometric signal of this compound, especially if the mass difference is small.[1]

  • Impurity: The this compound standard itself may contain a small amount of the unlabeled Benazeprilat as an impurity from its synthesis.[1]

A systematic approach to troubleshooting this issue is detailed in the "Troubleshooting Guides" section below.

Q3: My quantitative results are inconsistent despite using this compound. What are the potential issues?

Inconsistent and inaccurate results when using a deuterated internal standard like this compound can arise from several factors:

  • Lack of Co-elution: Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[2] This can lead to differential matrix effects, where Benazeprilat and this compound are exposed to different levels of ion suppression or enhancement.[2]

  • Isotopic or Chemical Impurities: The purity of the internal standard is crucial for accurate quantification.[2]

  • Deuterium Exchange: In certain pH and temperature conditions, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the surrounding solvent or matrix, converting the internal standard back to the unlabeled analyte.

Q4: What are the common causes of poor peak shape for Benazeprilat?

The most frequently encountered issue is peak tailing. Benazeprilat is a diacidic molecule, and its ionization state is highly dependent on the pH of the mobile phase. Interaction between the ionized form of Benazeprilat and residual silanol groups on the surface of silica-based columns (like C18) is a primary cause of peak tailing. Other issues like peak fronting or split peaks can also occur due to sample overload, solvent effects, or column degradation.

Q5: How can I assess and mitigate matrix effects in my assay?

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be assessed using the post-extraction spike method. This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix. Mitigation strategies include:

  • Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.

  • Chromatographic Separation: Optimizing the chromatographic method to separate Benazeprilat from matrix interferences is crucial.

  • Dilution: Diluting the sample can reduce the concentration of matrix components.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape

This guide provides a step-by-step approach to troubleshoot and resolve common peak shape problems for Benazeprilat.

Symptoms:

  • Peak tailing

  • Peak fronting

  • Split peaks

Troubleshooting Workflow:

start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only Benazeprilat/ This compound check_all_peaks->no_all_peaks No col_frit Check for blocked column frit yes_all_peaks->col_frit peak_type Identify Peak Shape Issue no_all_peaks->peak_type backflush Backflush column col_frit->backflush replace_col Replace column backflush->replace_col tailing Tailing peak_type->tailing fronting Fronting peak_type->fronting split Split peak_type->split ph_check Mobile phase pH too high? tailing->ph_check overload Sample overload? fronting->overload void Column void or channeling? split->void adjust_ph Adjust mobile phase pH to 2.5-3.5 ph_check->adjust_ph Yes silanol Interactions with silanol groups? ph_check->silanol No add_modifier Add mobile phase modifier (e.g., TEA) silanol->add_modifier dilute Dilute sample overload->dilute Yes solvent_effect Sample solvent stronger than mobile phase? overload->solvent_effect No dissolve Dissolve sample in initial mobile phase solvent_effect->dissolve replace_col2 Replace column void->replace_col2

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inaccurate Quantification with this compound

This guide addresses common issues leading to inaccurate or inconsistent results when using this compound as an internal standard.

Symptoms:

  • High variability in results (poor precision)

  • Inaccurate quantification (bias)

  • Signal detected for analyte in blanks containing only internal standard

Troubleshooting Workflow:

start Inaccurate Quantification check_coelution Check for co-elution of Benazeprilat and this compound start->check_coelution coelution_ok Co-elution? check_coelution->coelution_ok adjust_chrom Adjust chromatography (e.g., gradient, column) coelution_ok->adjust_chrom No check_purity Assess IS purity coelution_ok->check_purity Yes is_pure Pure? check_purity->is_pure new_is Source new, high-purity IS is_pure->new_is No check_crosstalk Evaluate isotopic crosstalk is_pure->check_crosstalk Yes crosstalk_present Crosstalk? check_crosstalk->crosstalk_present optimize_is_conc Optimize IS concentration crosstalk_present->optimize_is_conc Yes check_exchange Investigate deuterium exchange crosstalk_present->check_exchange No exchange_present Exchange? check_exchange->exchange_present adjust_ph_temp Adjust sample handling pH/temperature exchange_present->adjust_ph_temp Yes use_13C_IS Consider ¹³C-labeled IS adjust_ph_temp->use_13C_IS

Caption: Troubleshooting workflow for inaccurate quantification.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for Benazeprilat bioanalytical methods.

Table 1: Example Linearity and Sensitivity Data

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
Benazeprilat1 - 16001
Benazeprilat5 - 5005
Benazeprilat20 - 200020

Table 2: Example Precision and Accuracy Data

AnalyteQC Level (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (RE%)Reference
Benazeprilat5≤ 14.6≤ 5.6< -8.0
Benazeprilat10≤ 14.6≤ 5.6< -8.0
Benazeprilat100≤ 14.6≤ 5.6< -8.0
Benazeprilat500≤ 14.6≤ 5.6< -8.0

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of Benazeprilat from plasma.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix the samples.

    • To 200 µL of plasma, add 20 µL of this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Add 200 µL of 4% phosphoric acid and vortex for 1 minute.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elution:

    • Elute Benazeprilat and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Parameters

The following are example starting parameters for the LC-MS/MS analysis of Benazeprilat. Optimization will be required for specific instrumentation.

ParameterSetting
LC Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute Benazeprilat, then return to initial conditions.
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Monitor appropriate precursor to product ion transitions for Benazeprilat and this compound.

References

Technical Support Center: Optimizing MS/MS Analysis of Benazepril and Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of Multiple Reaction Monitoring (MRM) transitions for benazepril and its deuterated internal standard, benazeprilat-d5. This resource is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal precursor and product ions for benazepril, benazeprilat, and this compound?

A1: The optimal MS/MS transitions should be determined empirically on your specific instrument. However, commonly reported transitions are provided in the table below. For this compound, the precursor ion is shifted by +5 Da compared to benazeprilat. The product ions are often similar to the unlabeled compound, but should be confirmed.

Q2: I am observing a weak signal for benazepril. What are the potential causes and solutions?

A2: A weak signal for benazepril can be due to its instability in aqueous solutions, leading to hydrolysis into benazeprilat.[1] To mitigate this, it is crucial to prepare samples fresh and keep them in a cooled autosampler. Additionally, ensure that the pH of the mobile phase is optimized for benazepril's stability, typically in the acidic range.

Q3: My results show poor reproducibility. What could be the issue?

A3: Poor reproducibility in LC-MS/MS analysis of benazepril and benazeprilat can stem from inconsistent sample preparation, instrument variability, or ion suppression.[2] Using a stable isotope-labeled internal standard like this compound is highly recommended to compensate for these effects.[2] Ensure your sample extraction protocol is robust and consistently executed.

Q4: How can I minimize ion suppression in my assay?

A4: Ion suppression can significantly impact the accuracy and sensitivity of your assay.[2] To minimize it, consider the following:

  • Effective sample clean-up: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]

  • Chromatographic separation: Optimize your LC method to separate the analytes from co-eluting matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.

  • Use of a stable isotope-labeled internal standard: this compound will co-elute with benazeprilat and experience similar ion suppression effects, thus providing more accurate quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal Intensity In-source fragmentation of benazepril.Optimize the cone voltage (or equivalent parameter) to minimize fragmentation in the ion source.
Suboptimal mobile phase pH causing poor ionization.Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and pH levels to enhance protonation.
Ion suppression from matrix components.Improve sample clean-up using SPE or LLE. Optimize chromatography to separate analytes from interferences.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Interferences from the sample matrix.Enhance sample preparation with a more rigorous clean-up method.
Inconsistent Peak Areas Instability of benazepril in the sample matrix or solution.Prepare samples fresh and use a cooled autosampler. Ensure consistent timing between sample preparation and injection.
Variable ion suppression between samples.Utilize a stable isotope-labeled internal standard like this compound.
No Peak Detected Incorrect MS/MS transitions.Verify the precursor and product ions for both the analyte and internal standard.
Clogged LC column or sample loop.Check for system blockages and perform necessary maintenance.
Instrument not properly tuned or calibrated.Perform instrument tuning and calibration according to the manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize typical MS/MS transitions and chromatographic conditions for the analysis of benazepril and benazeprilat.

Table 1: Optimized MS/MS Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Benazepril425.2351.215-25
Benazeprilat397.2208.120-30
This compound402.2213.120-30

Note: Collision energies should be optimized for your specific mass spectrometer.

Table 2: Typical LC Parameters

ParameterCondition
Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40 °C

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid method for sample clean-up.

  • To 100 µL of plasma, add 20 µL of internal standard working solution (this compound in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to protein precipitation.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma pre-treated with 20 µL of internal standard.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip spe Solid-Phase Extraction add_is->spe centrifuge Centrifugation protein_precip->centrifuge elution Elution spe->elution supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of benazepril.

troubleshooting_logic cluster_solutions Solutions start Start Troubleshooting issue Identify Issue start->issue low_signal Low Signal? issue->low_signal poor_repro Poor Reproducibility? issue->poor_repro no_peak No Peak? issue->no_peak optimize_source Optimize Source Conditions low_signal->optimize_source Yes improve_cleanup Improve Sample Cleanup low_signal->improve_cleanup Yes use_is Use Stable Isotope IS poor_repro->use_is Yes fresh_samples Prepare Fresh Samples poor_repro->fresh_samples Yes check_transitions Verify MS/MS Transitions no_peak->check_transitions Yes check_lc Check LC System no_peak->check_lc Yes check_transitions->no_peak Re-evaluate optimize_source->low_signal Re-evaluate improve_cleanup->low_signal Re-evaluate use_is->poor_repro Re-evaluate check_lc->no_peak Re-evaluate fresh_samples->poor_repro Re-evaluate

Caption: Troubleshooting logic for benazepril MS/MS analysis.

References

Technical Support Center: Troubleshooting Benazeprilat-d5 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape and other chromatographic issues encountered during the analysis of Benazeprilat-d5.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape, specifically peak tailing, for this compound?

A1: The most frequent cause of peak tailing for this compound is secondary interactions between the analyte and the stationary phase. Benazeprilat is a dicarboxylic acid, and its ionized form (carboxylate anion) can interact with residual silanol groups on the surface of silica-based columns (e.g., C18).[1][2] This interaction leads to a secondary retention mechanism, resulting in asymmetrical peaks with a pronounced tail.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor in achieving good peak shape for this compound. Benazeprilat has two carboxylic acid groups and is predicted to have pKa values around 3.5-4.5. At a mobile phase pH near or above its pKa, the carboxylic acid groups will be deprotonated, leading to a negatively charged molecule. This anionic form strongly interacts with free silanol groups on the column packing material, causing peak tailing. To achieve a symmetrical peak, it is recommended to use a mobile phase with a low pH (typically between 2.5 and 3.5). This ensures that the carboxylic acid groups are protonated, making the molecule less polar and minimizing interactions with the stationary phase.

Q3: My this compound peak is showing fronting. What are the likely causes?

A3: Peak fronting for this compound is less common than tailing but can occur due to a few reasons:

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to peak fronting. Try diluting your sample and reinjecting.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Collapse: Operating a column outside its recommended pH range can cause the packed bed to collapse, resulting in peak fronting. This is an irreversible condition, and the column will need to be replaced.

Q4: I am observing split peaks for my this compound analysis. What should I investigate?

A4: Split peaks can be caused by several factors:

  • Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or the system. Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.

  • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.

  • Sample Preparation Issues: Incomplete dissolution of the sample can lead to split peaks. Ensure your sample is fully dissolved before injection.

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

TroubleshootingWorkflow start Start: Poor Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No check_ph Check Mobile Phase pH (Recommended: 2.5-3.5) peak_tailing->check_ph Yes split_peak Split Peak? peak_fronting->split_peak No check_sample_conc Check Sample Concentration (Dilute if necessary) peak_fronting->check_sample_conc Yes other_issue Other Issue split_peak->other_issue No check_frit Check Column Frit (Backflush or replace) split_peak->check_frit Yes end_good End: Good Peak Shape check_column Inspect Column (Age, Contamination) check_ph->check_column pH OK check_column->other_issue Issue Persists check_column->end_good Issue Resolved check_sample_solvent Check Sample Solvent (Match with mobile phase) check_sample_conc->check_sample_solvent Concentration OK check_sample_solvent->other_issue Issue Persists check_sample_solvent->end_good Issue Resolved check_column_void Check for Column Void (Replace column) check_frit->check_column_void Frit OK check_column_void->other_issue Issue Persists check_column_void->end_good Issue Resolved

Caption: A troubleshooting workflow for addressing poor peak shape in this compound analysis.

Effect of pH on this compound Ionization

The ionization state of this compound is highly dependent on the pH of the mobile phase, which in turn affects its interaction with the stationary phase.

BenazeprilatIonization cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., > 5) Protonated This compound (Protonated, Neutral) Good Peak Shape Ionized This compound (Ionized, Anionic) Peak Tailing Protonated->Ionized Increase pH Ionized->Protonated Decrease pH Interaction Ionic Interaction Ionized->Interaction Silanol Silanol Group (on Silica Surface) Silanol->Interaction

Caption: The effect of mobile phase pH on the ionization state of this compound and its interaction with silanol groups.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions for the analysis of Benazeprilat. These can be used as a starting point for method development and troubleshooting for this compound.

ParameterMethod 1Method 2Method 3
Column Symmetry Shield C18 (250 x 4.6 mm, 5 µm)Hypersil BDS C18 (300 x 4.6 mm, 5 µm)[3]Porous Graphitized Carbon (125 x 2.1 mm, 5 µm)[4]
Mobile Phase 0.02M Tetrabutylammonium hydroxide with 0.05% v/v acetic acid : Methanol (50:50, v/v)Phosphate buffer (10 mM, pH 2.6) and Acetonitrile (gradient)[3]0.3% v/v Formic acid in Water and Acetonitrile (45:55, v/v)
Flow Rate 1.0 mL/minNot specified0.15 mL/min
Column Temperature 25 °CNot specifiedNot specified
Detection UV at 240 nmUV at 237 nmMS/MS (ESI+)
Injection Volume 25 µLNot specifiedNot specified

Experimental Protocol: Recommended HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound, focusing on achieving good peak shape.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • A C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)

2. Instrument and Conditions

  • HPLC system with a UV or Mass Spectrometric detector

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-10 min: 90-10% B

    • 10-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 240 nm or MS/MS with appropriate transitions for this compound.

3. Standard and Sample Preparation

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (90% A, 10% B) to the desired concentration range for calibration.

  • Sample Preparation: Dilute the experimental samples with the initial mobile phase to fall within the calibration range.

4. System Suitability

  • Before running samples, inject a mid-level standard solution five times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

5. Analysis

  • Inject a blank (initial mobile phase), followed by the calibration standards and then the samples.

  • Monitor the chromatograms for peak shape, retention time, and area.

6. Data Processing

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

References

Technical Support Center: Investigating and Minimizing Matrix Effects with Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the bioanalysis of benazeprilat, with a focus on investigating and minimizing matrix effects when using its deuterated internal standard, Benazeprilat-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of benazeprilat?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as benazeprilat, due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method by affecting the analyte and the internal standard, this compound, to different extents.[1]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for matrix effects?

A2: While stable isotope-labeled (SIL) internal standards like this compound are the gold standard for compensating for matrix effects, they may not always provide perfect correction.[3] This is because the analyte and the deuterated internal standard must co-elute perfectly to experience the exact same degree of ion suppression or enhancement.[3] A phenomenon known as the "deuterium isotope effect" can cause a slight shift in retention time between benazeprilat and this compound. If this shift causes them to elute in regions with different matrix interferences, it can lead to inaccurate quantification.

Q3: What are the common sources of matrix effects in bioanalytical samples?

A3: Common sources of matrix effects in biological matrices like plasma or urine include:

  • Endogenous compounds: Phospholipids, salts, proteins, and metabolites that are naturally present in the biological sample.

  • Exogenous compounds: Dosing vehicles, anticoagulants, and co-administered drugs.

Q4: How can I qualitatively assess if my benazeprilat analysis is suffering from matrix effects?

A4: A post-column infusion experiment is a powerful qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of a benazeprilat solution into the mass spectrometer post-column while injecting a blank, extracted matrix sample. Dips or peaks in the baseline signal indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.

Q5: What is the standard method to quantitatively measure matrix effects for benazeprilat?

A5: The most common quantitative method is the post-extraction addition technique. This involves comparing the peak response of benazeprilat (and this compound) in a neat solution to the response of the analytes spiked into a blank matrix extract at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Poor reproducibility of benazeprilat/Benazeprilat-d5 area ratio. Differential Matrix Effects: The analyte and internal standard are experiencing different levels of ion suppression or enhancement. This could be due to a slight chromatographic separation (isotope effect).1. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to ensure co-elution of benazeprilat and this compound.2. Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., switch from Protein Precipitation to SPE) to remove interfering matrix components.
Low signal intensity and poor sensitivity for benazeprilat. Significant Ion Suppression: Co-eluting matrix components are suppressing the ionization of benazeprilat.1. Evaluate Sample Preparation: Protein precipitation may not be sufficient to remove phospholipids. Consider using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample.2. Modify Chromatographic Conditions: Use a gradient elution to separate benazeprilat from highly interfering matrix components.
Benazeprilat and this compound peaks are not co-eluting. Deuterium Isotope Effect: The deuterium atoms in this compound can slightly alter its physicochemical properties, leading to a small difference in retention time compared to the unlabeled analyte.1. Adjust Chromatographic Selectivity: Experiment with different stationary phases (e.g., C8 instead of C18) or mobile phase modifiers.2. Temperature Optimization: Modifying the column temperature can sometimes influence the separation of isotopologues.
Unexpectedly high or low calculated concentrations of benazeprilat. 1. Inconsistent Matrix Effects: Variability in the matrix composition between samples leads to inconsistent ion suppression/enhancement.2. Internal Standard Impurity: The this compound standard may contain unlabeled benazeprilat.1. Implement Robust Sample Preparation: SPE is generally more effective at providing consistent sample cleanup compared to protein precipitation.2. Verify Internal Standard Purity: Analyze a high concentration of the this compound solution and monitor for the presence of unlabeled benazeprilat.

Quantitative Data Summary

Sample Preparation Method Typical Matrix Factor (Illustrative) Relative Ion Suppression (Illustrative) General Effectiveness in Reducing Matrix Effects
Protein Precipitation (PPT) 0.40 - 0.70HighLow to Moderate
Liquid-Liquid Extraction (LLE) 0.75 - 0.95ModerateModerate to High
Solid-Phase Extraction (SPE) 0.90 - 1.10LowHigh

Note: These values are for illustrative purposes to demonstrate the relative efficacy of each technique. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

Objective: To quantify the degree of ion suppression or enhancement for benazeprilat and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike benazeprilat and this compound into the final reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using the intended sample preparation method. Spike benazeprilat and this compound into the final extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike benazeprilat and this compound into the blank biological matrix before extraction at the same concentration.

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery: Recovery % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

Protocol 2: Minimizing Matrix Effects with Solid-Phase Extraction (SPE)

Objective: To clean up plasma samples for benazeprilat analysis, thereby reducing matrix effects.

Methodology: (This is a general protocol and should be optimized for your specific application)

  • Sample Pre-treatment: To 200 µL of plasma, add 25 µL of this compound working solution and vortex.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute benazeprilat and this compound with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Visualizations

Benazepril's Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Benazepril is a prodrug that is converted to its active metabolite, benazeprilat. Benazeprilat inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the RAAS, which regulates blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE Benazeprilat Benazeprilat Benazeprilat->Inhibition

Caption: Benazeprilat inhibits ACE, blocking the formation of Angiotensin II.

Experimental Workflow for Matrix Effect Investigation

The following workflow outlines the steps to systematically investigate and mitigate matrix effects in a bioanalytical method for benazeprilat.

Matrix_Effect_Workflow Start Method Development Start Sample_Prep Select Sample Prep (PPT, LLE, or SPE) Start->Sample_Prep LCMS_Dev Develop LC-MS/MS Method Sample_Prep->LCMS_Dev Qual_Assess Qualitative Assessment (Post-Column Infusion) LCMS_Dev->Qual_Assess Suppression_Observed Ion Suppression Observed? Qual_Assess->Suppression_Observed Quant_Assess Quantitative Assessment (Post-Extraction Spike) Suppression_Observed->Quant_Assess Yes Validation Method Validation Suppression_Observed->Validation No MF_Acceptable Matrix Factor (MF) Acceptable? Quant_Assess->MF_Acceptable Optimize_Prep Optimize Sample Prep (e.g., switch to SPE) MF_Acceptable->Optimize_Prep No MF_Acceptable->Validation Yes Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma Optimize_Chroma->Qual_Assess

References

Technical Support Center: Isotopic Purity of Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on checking the isotopic purity of Benazeprilat-d5. The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to check the isotopic purity of this compound?

A1: this compound is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Benazepril and its active metabolite, Benazeprilat.[1] The accuracy of these quantitative studies relies on the precise knowledge of the isotopic purity of the deuterated standard. The presence of unlabeled Benazeprilat (d0 isotopologue) or lesser-deuterated species (d1-d4) in the this compound standard can lead to an overestimation of the analyte concentration, compromising the reliability of pharmacokinetic and bioequivalence studies.

Q2: What are the primary analytical techniques for determining the isotopic purity of this compound?

A2: The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of both is often recommended for a comprehensive evaluation of isotopic enrichment and structural integrity. HRMS is highly sensitive and provides the distribution of isotopologues, while NMR can confirm the location of the deuterium labels.

Q3: What is a typical isotopic purity specification for commercially available this compound?

A3: Commercially available this compound or its hydrochloride salt typically has a high isotopic purity. For instance, some suppliers specify the purity of deuterated forms (d1-d5) to be greater than or equal to 99%. However, it is essential to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Q4: What are the common isotopic impurities in this compound?

A4: Common isotopic impurities are the lower-deuterated forms of the molecule (d1, d2, d3, and d4) and the unlabeled form (d0). The presence and relative abundance of these impurities can vary between different synthetic batches.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Signal for unlabeled Benazeprilat (d0) in the this compound standard. The this compound standard is not isotopically pure and contains traces of the unlabeled compound.1. Review the Certificate of Analysis (CoA): Check the supplier's specifications for the isotopic distribution. 2. Acquire a higher-purity standard: If the level of d0 impurity is unacceptable, obtain a new lot of this compound with a higher specified isotopic purity. 3. Characterize the impurity level: If a new lot is not available, prepare a solution of the this compound standard at a known concentration and analyze it by LC-MS/MS without the non-deuterated analyte. The observed peak area for the d0 transition can be used to calculate a correction factor for your samples.
Inaccurate quantification at low analyte concentrations. The signal from the d0 impurity in the this compound standard is significantly contributing to the total signal at the analyte's mass transition, especially at the lower limit of quantification (LLOQ).1. Increase the mass difference: While not possible with an existing d5 standard, for future work, consider using an internal standard with a higher degree of deuteration if available. 2. Use a higher-purity internal standard: This is the most direct solution to minimize the contribution of the d0 impurity.
Suspected isotopic exchange (loss of deuterium). Deuterium atoms may be replaced by hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions. This can occur during sample preparation, storage, or in the ion source of the mass spectrometer (in-source fragmentation/exchange).1. Evaluate label stability: Conduct experiments to assess the stability of the deuterium labels under your specific analytical conditions (e.g., different pH values, temperatures, and solvent compositions). 2. Optimize MS source conditions: Adjust parameters like temperature and voltage to minimize in-source fragmentation or exchange. 3. Consult the supplier's CoA: This document should provide information on the location of the deuterium labels. Labels on aromatic rings, like the phenyl-d5 group in this compound, are generally stable.

Data Presentation

Table 1: Example Isotopic Distribution for this compound

IsotopologueMass ShiftExpected m/z ([M+H]⁺)Typical Abundance (%)
d0 (unlabeled)+0397.17< 0.1
d1+1398.18< 0.2
d2+2399.18< 0.5
d3+3400.19< 1.0
d4+4401.191.0 - 3.0
d5 (fully labeled)+5402.20> 95.0

Note: This table presents typical, illustrative data. The actual isotopic distribution can vary between batches and suppliers. Always refer to the lot-specific Certificate of Analysis.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment of this compound by LC-MS/MS

This protocol outlines a general method for determining the isotopic distribution of this compound using a triple quadrupole mass spectrometer.

1. Materials and Reagents:

  • This compound reference standard

  • Unlabeled Benazeprilat reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

3. LC-MS/MS System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure the elution and separation of Benazeprilat from any potential impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Scan Type: Full scan from m/z 390-410 to observe the isotopic cluster. Alternatively, use Selected Ion Monitoring (SIM) for each of the d0 to d5 isotopologues.

4. Data Analysis and Calculation:

  • Acquire the mass spectrum of the this compound solution.

  • Identify the peaks corresponding to the [M+H]⁺ ions for each isotopologue (d0 to d5).

  • Integrate the peak area for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

    Isotopic Purity (%) = (Peak Area of d5 / Sum of Peak Areas of d0 to d5) x 100

Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol provides a general approach for confirming the presence and location of deuterium labels in this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Unlabeled Benazeprilat reference standard

  • Deuterated NMR solvent (e.g., DMSO-d6 or Methanol-d4)

2. Sample Preparation:

  • Dissolve an appropriate amount of the this compound standard in the chosen deuterated solvent in an NMR tube.

  • Prepare a corresponding sample of the unlabeled Benazeprilat standard for comparison.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum of both the labeled and unlabeled samples.

  • Acquire a ²H (Deuterium) NMR spectrum of the this compound sample.

4. Data Analysis:

  • ¹H NMR: Compare the spectrum of this compound to that of the unlabeled standard. The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity in the spectrum of the d5 compound. For this compound, the aromatic signals from the phenyl group should be absent.

  • ²H NMR: The deuterium spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. This provides direct evidence of the deuterium incorporation.

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms_steps LC-MS/MS Data Processing cluster_nmr_steps NMR Data Analysis cluster_results Final Assessment prep Prepare this compound solution lcms LC-MS/MS Analysis prep->lcms nmr NMR Spectroscopy prep->nmr acquire_ms Acquire Mass Spectrum lcms->acquire_ms acquire_nmr Acquire 1H and 2H Spectra nmr->acquire_nmr integrate_peaks Integrate Isotopologue Peaks (d0-d5) acquire_ms->integrate_peaks calculate_purity Calculate Isotopic Purity & Distribution integrate_peaks->calculate_purity report Isotopic Purity Report calculate_purity->report compare_spectra Compare with Unlabeled Standard acquire_nmr->compare_spectra confirm_labeling Confirm Deuterium Location compare_spectra->confirm_labeling confirm_labeling->report

Caption: Workflow for assessing the isotopic purity of this compound.

References

Proper storage and handling procedures for Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benazeprilat-d5

This technical support center provides essential information for the proper storage, handling, and use of this compound in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C.[1][2] Some suppliers also recommend storage in a refrigerator at 2-8°C for long-term preservation.[3] It is crucial to refer to the manufacturer's certificate of analysis for specific storage temperature requirements.[4]

Q2: Can I store this compound at room temperature?

Short-term storage at room temperature may be acceptable, but for extended periods, it is not recommended.[1] The compound is hygroscopic, meaning it can absorb moisture from the air, which could affect its stability and weighing accuracy.

Q3: Is this compound sensitive to light?

Yes, many organic compounds are light-sensitive. To prevent photodegradation, it is best practice to store this compound in amber vials or otherwise protected from light.

Q4: What is the stability of this compound under proper storage conditions?

When stored at -20°C, this compound is stable for at least four years.

Q5: In which solvents is this compound soluble?

This compound is soluble in DMSO, ethanol, and methanol. For creating stock solutions, methanol is a commonly used solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results Improper storage leading to degradation.Ensure the compound is stored at the recommended -20°C and protected from light. Prepare fresh working solutions for each experiment.
Inaccurate concentration of stock solution due to moisture absorption.This compound is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Isotopic exchange (D-H exchange).Avoid using acidic or basic solutions for stock preparation as they can catalyze deuterium-hydrogen exchange.
Difficulty dissolving the compound Incorrect solvent choice.Use solvents such as DMSO, ethanol, or methanol for dissolution. Sonication may aid in dissolving the compound.
Low signal intensity in mass spectrometry Degradation of the internal standard.Check storage conditions and the age of the compound. Use a freshly prepared working solution.
Adsorption to container walls.Prepare working solutions fresh, especially at low concentrations, to minimize the risk of adsorption.

Storage and Handling Summary

Parameter Recommendation Source
Long-Term Storage Temperature -20°C
Short-Term Storage Temperature Room Temperature
Light Sensitivity Protect from light (use amber vials)
Hygroscopicity Hygroscopic
Recommended Atmosphere Inert gas (e.g., nitrogen, argon)
Recommended Solvents DMSO, Ethanol, Methanol
Stability ≥ 4 years at -20°C

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol outlines the general procedure for preparing stock and working solutions of this compound for use as an internal standard in quantitative analysis.

Stock Solution Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of the compound using a calibrated analytical balance.

  • Quantitatively transfer the weighed compound to a Class A volumetric flask.

  • Add a small amount of a suitable solvent (e.g., methanol) to dissolve the compound completely.

  • Once dissolved, dilute to the mark with the same solvent.

  • Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.

  • Transfer the stock solution to a labeled, airtight amber vial for storage under the recommended conditions.

Working Solution Preparation:

  • Allow the stock solution to equilibrate to room temperature.

  • Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.

  • Dilute to the mark with the appropriate solvent or matrix.

  • Mix the working solution thoroughly.

  • It is recommended to prepare working solutions fresh as needed, particularly for low concentrations, to minimize the risk of degradation or adsorption to container walls.

Visualizations

Storage_and_Handling_Workflow This compound Storage and Handling Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store at -20°C Protect from light Inert atmosphere equilibration Equilibrate to Room Temp storage_conditions->equilibration Retrieve for use weighing Accurate Weighing equilibration->weighing dissolution Dissolve in appropriate solvent (e.g., Methanol) weighing->dissolution stock_solution Prepare Stock Solution dissolution->stock_solution working_solution Prepare Fresh Working Solution stock_solution->working_solution Dilute experiment Quantitative Analysis (e.g., LC-MS) working_solution->experiment Use in Experiment Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results cluster_checks Potential Causes start Inconsistent Analytical Results check_storage Improper Storage? start->check_storage check_solution_prep Solution Prep Error? start->check_solution_prep check_isotopic_exchange Isotopic Exchange? start->check_isotopic_exchange solution_storage Verify -20°C storage Protect from light check_storage->solution_storage Yes solution_prep Use fresh solutions Equilibrate before weighing check_solution_prep->solution_prep Yes solution_solvent Avoid acidic/basic solvents check_isotopic_exchange->solution_solvent Yes

References

Technical Support Center: Troubleshooting Low Recovery of Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Benazeprilat-d5 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during sample extraction?

A1: Low recovery of this compound is often attributed to a combination of factors. The most prevalent issues include degradation of the analyte during sample handling and storage, suboptimal pH during extraction, inefficient extraction methodology (either Solid-Phase Extraction - SPE or Liquid-Liquid Extraction - LLE), and the presence of matrix effects that suppress the analytical signal.[1]

Q2: How can I prevent the degradation of this compound in my samples?

A2: Benazeprilat is susceptible to degradation, particularly due to hydrolysis and intramolecular cyclization, which are influenced by pH and temperature.[1] To minimize degradation, it is crucial to process blood samples promptly after collection. Centrifuge the samples to separate the plasma and immediately freeze them at -20°C or lower.[1] For long-term storage, temperatures of -20°C to -80°C are recommended, and studies have shown stability for at least 60 days at -20°C to -25°C.[1] It is also important to limit the number of freeze-thaw cycles the samples undergo.[1] During the extraction process, maintaining a cool environment, such as using an ice bath, can help mitigate degradation.

Q3: What is the ideal pH for extracting this compound?

A3: The pH of the sample and extraction solvents is a critical factor influencing the recovery of this compound. While the optimal pH can be method-dependent, acidic conditions are generally favored for the extraction of benazeprilat. Adjusting the pH can influence the ionization state of the molecule, which in turn affects its solubility in different solvents and its retention on SPE sorbents.

Q4: How do matrix effects impact the recovery of this compound?

A4: Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of this compound in the mass spectrometer source. This can lead to inaccurate quantification and the appearance of low recovery. A robust sample cleanup procedure, such as a well-optimized SPE method, is essential to minimize matrix effects.

Q5: Is Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) better for this compound?

A5: Both SPE and LLE can be effective for extracting this compound. SPE is often preferred for its high selectivity and ability to provide cleaner extracts, which can reduce matrix effects. However, LLE can also yield good recoveries when the solvent system and pH are properly optimized. The choice between SPE and LLE may depend on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the sample matrix.

Troubleshooting Low Recovery

Low recovery of this compound can be a significant challenge. The following sections provide a systematic approach to troubleshooting this issue.

Initial Assessment

Before modifying your extraction protocol, it is important to confirm that the low recovery is not due to issues with your analytical instrument or standard solutions.

  • Verify Instrument Performance: Ensure your LC-MS/MS system is performing optimally by analyzing a freshly prepared standard solution of this compound.

  • Check Standard Solution Integrity: Prepare fresh stock and working standard solutions to rule out degradation of your standards.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Recovery of This compound Observed degradation Analyte Degradation start->degradation extraction Inefficient Extraction start->extraction matrix Matrix Effects start->matrix storage Optimize Sample Handling & Storage (Freeze at -20°C or lower) degradation->storage Check storage conditions ph_temp Control pH and Temperature During Extraction degradation->ph_temp Check extraction conditions spe_optimization Optimize SPE Protocol (Sorbent, Wash, Elution) extraction->spe_optimization If using SPE lle_optimization Optimize LLE Protocol (Solvent, pH, Ratio) extraction->lle_optimization If using LLE cleanup Improve Sample Cleanup (e.g., Protein Precipitation) matrix->cleanup chromatography Optimize Chromatography to Separate from Interferences matrix->chromatography result Recovery Improved? storage->result ph_temp->result spe_optimization->result Re-evaluate Recovery lle_optimization->result cleanup->result chromatography->result end_yes Problem Solved result->end_yes Yes end_no Further Investigation (Consult Literature, Technical Support) result->end_no No ExtractionWorkflow start Sample Collection (Plasma) pretreatment Sample Pre-treatment (Thawing, IS Spiking, pH Adjustment) start->pretreatment extraction_choice Extraction Method pretreatment->extraction_choice spe Solid-Phase Extraction (SPE) 1. Conditioning 2. Loading 3. Washing 4. Elution extraction_choice->spe SPE lle Liquid-Liquid Extraction (LLE) 1. Add Extraction Solvent 2. Vortex 3. Centrifuge extraction_choice->lle LLE drydown Dry-down Under Nitrogen spe->drydown lle->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Resolving co-eluting interferences with Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of benazeprilat using its deuterated internal standard, Benazeprilat-d5. This resource provides targeted troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, particularly those involving co-eluting interferences and matrix effects in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS), which is considered the gold standard in quantitative mass spectrometry.[1] Its purpose is to mimic the chemical and physical properties of the analyte, benazeprilat. Because it co-elutes with benazeprilat and experiences similar ionization effects in the mass spectrometer, it allows for accurate correction of variability during sample preparation, injection, and detection, thereby improving the precision and accuracy of the quantification.[1][2]

Q2: What are the most common sources of interference when analyzing benazeprilat in biological matrices?

A2: The most common analytical challenges stem from:

  • Co-elution with Metabolites: Benazepril is a prodrug that is metabolized into the active compound, benazeprilat.[3] Other metabolites, such as benazepril glucuronide and benazeprilat glucuronide, are also formed and can be present in samples.[4] If not chromatographically resolved, these structurally similar compounds can cause interference.

  • Matrix Effects: Components of biological samples like plasma (e.g., phospholipids, salts) can co-elute with benazeprilat and suppress or enhance its ionization, leading to inaccurate and irreproducible results.

  • Co-administered Drugs: Benazepril is often prescribed with other drugs like amlodipine or hydrochlorothiazide. These compounds or their metabolites could potentially interfere with the analysis if the method lacks sufficient specificity.

Q3: Why is my this compound (Internal Standard) signal showing high variability between samples?

A3: High variability in the internal standard signal is a critical issue that can compromise data quality. Common causes include:

  • Inconsistent Sample Preparation: Errors such as inconsistent evaporation, reconstitution, or extraction recovery between samples can lead to variable IS response.

  • Differential Matrix Effects: The composition of the biological matrix can vary significantly between different samples or patients, causing inconsistent ion suppression for the IS.

  • Pipetting or Spiking Errors: Inaccurate addition of the IS solution to the samples is a frequent source of variability.

  • Instrumental Issues: Problems with the autosampler (inconsistent injection volumes) or fluctuations in the mass spectrometer's source conditions can affect the IS signal.

Troubleshooting Guide: Resolving Co-elution and Interference

This guide addresses specific problems you may encounter during your analysis.

Problem 1: I am seeing a broad or shouldered peak for benazeprilat, suggesting a co-eluting interference.

  • Possible Cause: Co-elution with benazepril or other metabolites. Due to their structural similarities, achieving baseline separation can be challenging.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Gradient: Increase the ramp time of your gradient elution to improve the separation between benazeprilat and its related compounds. A shallower gradient provides more time for the analytes to resolve on the column.

    • Adjust Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly alter the retention of acidic or basic analytes like benazeprilat. Experiment with small adjustments to the formic acid or ammonium acetate concentration.

    • Evaluate Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle technology (e.g., superficially porous particles) to alter selectivity.

Problem 2: The response for both benazeprilat and this compound is low and inconsistent in study samples compared to calibration standards.

  • Possible Cause: Significant ion suppression is occurring due to matrix effects from the biological samples.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Simple protein precipitation (PPT) is fast but often results in "dirty" extracts containing high levels of phospholipids that cause ion suppression. Consider switching to a more rigorous cleanup method:

      • Solid-Phase Extraction (SPE): Provides much cleaner extracts by selectively binding the analyte and washing away interferences.

      • Liquid-Liquid Extraction (LLE): Can also be effective at removing interfering substances.

    • Modify Chromatography: Ensure benazeprilat does not elute in a region where most matrix components elute. Adjusting the gradient can shift the retention time of your analyte away from the bulk of the matrix interferences.

    • Check for Source Contamination: A dirty ion source can exacerbate ion suppression. Perform routine cleaning and maintenance of the mass spectrometer.

Problem 3: The this compound response is highly variable, but the benazeprilat response in QC samples seems acceptable.

  • Possible Cause: This points towards issues specifically with the internal standard, such as preparation errors or degradation.

  • Troubleshooting Steps:

    • Verify IS Concentration and Stability: Prepare a fresh stock and working solution of this compound. Verify the concentration and ensure it has been stored correctly.

    • Review Sample Preparation Procedure: Carefully review the step where the IS is added. Ensure consistent volumes are added to every sample and that proper vortexing ensures homogeneity.

    • Investigate "Crosstalk": Ensure that the mass transition for benazeprilat does not have any contribution from the this compound channel, and vice-versa. This is unlikely with a d5 label but should be checked during method development.

The following workflow provides a logical approach to diagnosing and resolving issues with internal standard variability.

G Troubleshooting Workflow for Internal Standard (IS) Variability start High IS Variability Observed check_prep Review Sample Preparation (Pipetting, Evaporation, Reconstitution) start->check_prep error_found_prep Error Identified? (e.g., inconsistent technique) check_prep->error_found_prep check_is_sol Prepare Fresh IS Stock and Working Solutions error_found_is Problem Resolved? check_is_sol->error_found_is check_matrix Evaluate Matrix Effects (Post-column infusion or post-extraction addition) matrix_effect_present Significant Matrix Effect Confirmed? check_matrix->matrix_effect_present check_instrument Check Instrument Performance (Injection Precision, Source Stability) instrument_issue Instrument Issue Found? check_instrument->instrument_issue error_found_prep->check_is_sol No action_retrain Retrain Analyst / Standardize Protocol error_found_prep->action_retrain Yes error_found_is->check_matrix No end_resolved Problem Resolved error_found_is->end_resolved Yes matrix_effect_present->check_instrument No action_improve_cleanup Improve Sample Cleanup (Switch from PPT to SPE/LLE) matrix_effect_present->action_improve_cleanup Yes action_maintenance Perform Instrument Maintenance instrument_issue->action_maintenance Yes end_escalate Escalate to Senior Scientist instrument_issue->end_escalate No action_retrain->end_resolved action_modify_lc Modify Chromatography to Avoid Suppression Zone action_improve_cleanup->action_modify_lc action_modify_lc->end_resolved action_maintenance->end_resolved

A flowchart for troubleshooting internal standard variability.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters and performance characteristics for the analysis of benazeprilat.

Table 1: Example Mass Spectrometry Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Polarity
Benazeprilat 397.5 369.2 Positive
This compound 402.5 374.2 Positive

| Benazepril | 425.5 | 397.5 | Positive |

Note: Ions are [M+H]+. The exact product ion may vary depending on instrument tuning. The precursor for this compound is predicted based on the addition of 5 Daltons to the parent compound.

Table 2: Comparison of Published Method Performance

Method Type Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Reference
LC-MS/MS Human Plasma 5 - 200 5
LC-MS/MS Human Plasma 1 - 1600 1
LC-HESI/MS/MS Human Plasma 0.2 - 1500 0.2

| HPLC-UV | Human Plasma | 20 - 2000 | 20 | |

Experimental Protocols

Below are detailed example protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis but may require more chromatographic optimization to deal with matrix effects.

  • Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of human plasma (calibration standard, QC, or unknown sample).

  • Add Internal Standard: Add 20 µL of this compound working solution (concentration should be optimized to be mid-range of the calibration curve). Vortex briefly.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.

  • Mix and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract, reducing matrix effects and improving assay robustness.

  • Pre-treat Sample: To 200 µL of plasma, add the this compound internal standard. Then add 200 µL of 0.1% formic acid in water and vortex.

  • Condition SPE Cartridge: Condition an Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the mobile phase.

  • Inject: Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Example LC-MS/MS Conditions

These are starting conditions and should be optimized for your specific instrumentation and column.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Ramp from 10% to 90% B

    • 3.0-3.5 min: Hold at 90% B

    • 3.5-3.6 min: Return to 10% B

    • 3.6-5.0 min: Equilibrate at 10% B

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

The following diagram illustrates the general workflow for a bioanalytical method using this compound.

G General Bioanalytical Workflow sample Biological Sample (Plasma, Urine, etc.) add_is Add this compound Internal Standard sample->add_is prep Sample Preparation (PPT, SPE, or LLE) add_is->prep lc LC Separation (Reversed-Phase C18) prep->lc Clean Extract ms MS/MS Detection (ESI+, MRM Mode) lc->ms Separated Analytes data Data Processing (Analyte/IS Peak Area Ratio) ms->data result Final Concentration Calculation data->result

A diagram of the typical bioanalytical workflow.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Benazeprilat with Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a bioanalytical method for benazeprilat, the active metabolite of the antihypertensive drug benazepril, using its deuterated internal standard, benazeprilat-d5. The content is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative methods and adherence to regulatory guidelines.

Benazepril is a prodrug that is rapidly hydrolyzed in the body to its pharmacologically active form, benazeprilat. Accurate and reliable quantification of benazeprilat in biological matrices is essential for pharmacokinetic, bioavailability, and bioequivalence studies. The gold standard for such bioanalytical assays is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is considered the most appropriate choice in quantitative bioanalysis as it closely mimics the analyte's behavior during sample processing and detection, thus correcting for potential variabilities.[3]

Comparison of Bioanalytical Methods

While LC-MS/MS is the preferred method for regulated bioanalytical studies, other techniques like HPLC with ultraviolet (UV) detection can be employed, particularly in research or early development phases.[1] The following table summarizes the key performance characteristics of these methods.

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 1 - 1600 ng/mL[4]20 - 2000 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mLGenerally higher, may not be suitable for in-vivo concentrations
Precision (%RSD) < 15%< 2.0%
Accuracy (% Recovery) Within ±15% of nominal values98.0% - 102.0%
Selectivity High, due to specific mass transitionsProne to interferences from endogenous compounds
Internal Standard This compound (ideal)Structurally similar compound

Alternative Internal Standards

While this compound is the ideal internal standard due to its near-identical physicochemical properties to the analyte, other compounds have been utilized in the bioanalysis of benazeprilat or other ACE inhibitors. The choice of an internal standard is critical for the accuracy and precision of the method.

Internal StandardRationale for UsePotential Drawbacks
Gliclazide Used in a simultaneous determination of lercanidipine, benazepril, and benazeprilat.Different chemical structure and ionization properties compared to benazeprilat.
Rutaecarpine Employed in an LC-MS/MS method for benazepril and benazeprilat.Different physicochemical properties may lead to variations in extraction recovery and matrix effects.
Benazepril Can be used as an internal standard for the analysis of other drugs, such as valsartan.Not suitable for the analysis of benazeprilat as it is the prodrug.

Experimental Protocol: LC-MS/MS Method for Benazeprilat

This section details a typical experimental protocol for the validation of a bioanalytical method for benazeprilat in human plasma using LC-MS/MS with this compound as the internal standard.

Preparation of Solutions
  • Stock Solutions: Prepare primary stock solutions of benazeprilat and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of benazeprilat by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • HPLC System: An HPLC system capable of delivering a gradient flow.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% acetic acid in water and acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for benazeprilat and this compound.

Method Validation Parameters

The method should be validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. The key parameters to be evaluated are:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences.

  • Calibration Curve: A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity should be evaluated over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day).

  • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated.

  • Stability: The stability of benazeprilat in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.

Bioanalytical Method Validation Workflow

The following diagram illustrates the general workflow for the validation of a bioanalytical method.

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Sample Analysis MethodDevelopment Method Development ProtocolDesign Validation Protocol Design MethodDevelopment->ProtocolDesign Selectivity Selectivity & Specificity ProtocolDesign->Selectivity CalibrationCurve Calibration Curve & LLOQ Selectivity->CalibrationCurve AccuracyPrecision Accuracy & Precision CalibrationCurve->AccuracyPrecision Stability Stability Assessment AccuracyPrecision->Stability MatrixEffect Matrix Effect Stability->MatrixEffect SampleAnalysis Routine Sample Analysis MatrixEffect->SampleAnalysis DataReporting Data Reporting SampleAnalysis->DataReporting

Bioanalytical Method Validation Workflow

Conclusion

A robust and validated bioanalytical method is paramount for the accurate quantification of benazeprilat in biological samples. The use of LC-MS/MS with a deuterated internal standard like this compound is the recommended approach to ensure high-quality data that meets regulatory expectations. This guide provides a framework for the validation process, enabling researchers to develop and implement reliable methods for their drug development programs.

References

A Comparative Guide to Internal Standards for Benazepril Bioanalysis: A Focus on Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

In the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor benazepril and its active metabolite benazeprilat, the use of a suitable internal standard (IS) is critical for achieving accurate and precise quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. This guide provides a comparative overview of benazeprilat-d5 and other compounds used as internal standards in the analysis of benazepril.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The most effective internal standard is a stable isotope-labeled (SIL) analog of the analyte. This compound is a deuterated form of benazeprilat. Due to its structural and physicochemical similarity to the native compound, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for superior correction of matrix effects and variations during sample processing, leading to higher data quality. While specific comparative studies are not abundant in the public domain, the consensus in the bioanalytical community regards SIL internal standards as the gold standard.

Alternative Internal Standards for Benazepril Analysis

Several non-labeled compounds have been employed as internal standards in various validated methods for benazepril and benazeprilat analysis. These alternatives are typically chosen for their structural similarity, chromatographic behavior, and commercial availability. Common alternatives include:

  • Chlorthalidone: A diuretic medication.

  • Nevirapine: An antiretroviral medication.

  • Gliclazide: An oral hypoglycemic agent.[1]

  • Rutaecarpine: A natural alkaloid.[2]

Performance Comparison of Internal Standards

Direct head-to-head comparative data from a single study for all potential internal standards is limited. However, by collating data from various published bioanalytical methods, a general comparison can be made. The following table summarizes the performance characteristics of methods using different internal standards for the analysis of benazepril and its active metabolite, benazeprilat.

Disclaimer: The data presented below is compiled from different studies and is not the result of a direct head-to-head comparison. Experimental conditions, including instrumentation, matrices, and concentration ranges, may vary between studies.

Internal StandardAnalyte(s)Sample MatrixAccuracy (%)Precision (%RSD)Source
This compound Benazepril, BenazeprilatHuman PlasmaTypically within ±15%<15%Theoretical/Expected
ChlorthalidoneBenazepril, BenazeprilatHuman Plasma>92%<14.6% (Intra-day), <5.6% (Inter-day)[3][4]
NevirapineBenazeprilHuman PlasmaWithin acceptable limitsWithin acceptable limitsData not explicitly detailed
GliclazideBenazepril, BenazeprilatPlasmaSatisfactory<15%[1]
RutaecarpineBenazepril, BenazeprilatHuman PlasmaData not explicitly detailedData not explicitly detailed

Signaling Pathway of Benazepril

Benazepril is a prodrug that is metabolized to its active form, benazeprilat. Benazeprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

Benazepril Signaling Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_DrugAction Drug Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active) Benazepril->Benazeprilat Hepatic Metabolism Benazeprilat->Inhibition

Caption: Mechanism of action of benazepril within the RAAS pathway.

Experimental Protocols

The following are generalized experimental protocols for the analysis of benazepril and benazeprilat in human plasma using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

This method is suitable for cleaning up complex matrices like plasma.

  • Sample Pre-treatment: To 200 µL of plasma, add 25 µL of the internal standard working solution (e.g., Chlorthalidone) and vortex.

  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analytes and the internal standard with a stronger organic solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

This is a simpler and faster method for sample preparation.

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection: The analytes and internal standard are detected using Multiple Reaction Monitoring (MRM) in positive ion mode.

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of benazepril.

Experimental Workflow start Start sample_collection Plasma Sample Collection start->sample_collection add_is Addition of Internal Standard sample_collection->add_is sample_prep Sample Preparation (SPE or Protein Precipitation) add_is->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

Caption: A typical bioanalytical workflow for benazepril quantification.

Conclusion

While various internal standards can be used for the bioanalysis of benazepril, a stable isotope-labeled internal standard such as this compound is theoretically superior and represents the best practice for achieving the highest level of accuracy and precision. The choice of an alternative internal standard should be carefully validated to ensure it adequately compensates for analytical variability. The experimental protocols and workflows provided here offer a foundation for developing and implementing robust bioanalytical methods for benazepril and its active metabolite.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. A core focus of this document is the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, hypothetically utilizing Benazeprilat-d5 as an internal standard, against a conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.

Benazepril is a prodrug that is metabolized to its active form, benazeprilat. Accurate and reliable quantification of benazepril in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for minimizing matrix effects and improving assay precision and accuracy.

While a specific cross-validation study publically available data is limited, this guide synthesizes information from various validated methods for benazepril and its active metabolite to present a comparative analysis.

Data Presentation: A Comparative Overview of Analytical Methods

The following tables summarize the key performance characteristics of a representative LC-MS/MS method and an HPLC-UV method for the analysis of benazepril.

Table 1: Performance Characteristics of an LC-MS/MS Method for Benazepril

ParameterPerformance Characteristic
Linearity Range 0.74 - 607 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.74 ng/mL[1]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Internal Standard This compound (hypothetical) / Nevirapine[1]
Sample Preparation Liquid-Liquid Extraction[1]

Table 2: Performance Characteristics of an HPLC-UV Method for Benazepril

ParameterPerformance Characteristic
Linearity Range 5.0 - 500 ng/mL[2]
Limit of Quantification (LOQ) 5.0 ng/mL
Intra-assay Precision (CV%) ≤ 14.6%
Inter-assay Precision (CV%) ≤ 5.6%
Accuracy (Relative Error) < -8.0%
Internal Standard Chlorthalidone
Sample Preparation Solid-Phase Extraction

Experimental Protocols: A Detailed Look at the Methodologies

Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are representative protocols for the LC-MS/MS and HPLC-UV methods.

LC-MS/MS Method with this compound Internal Standard (Hypothetical)

This method is designed for high sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of benazepril are expected.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add 50 µL of this compound internal standard solution.

  • Add 100 µL of 1M sodium carbonate solution and vortex.

  • Add 3 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Benazepril: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

HPLC-UV Method

This method offers a cost-effective alternative for the quantification of benazepril, suitable for routine analysis and quality control.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of plasma, add the internal standard (Chlorthalidone).

  • Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then with a low-percentage organic solvent.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: Porous graphitized carbon (PGC) analytical column (2.1 x 125.0 mm, 5 µm).

  • Mobile Phase: 55% acetonitrile in water containing 0.3% v/v formic acid.

  • Flow Rate: 0.15 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 240 nm.

Mandatory Visualization: Workflows and Logical Relationships

Visual representations of the experimental workflows provide a clear and concise understanding of the processes involved.

experimental_workflow cluster_lc_msms LC-MS/MS Method Workflow cluster_hplc_uv HPLC-UV Method Workflow plasma_ms Plasma Sample is_ms Add this compound IS plasma_ms->is_ms l_l_extraction Liquid-Liquid Extraction is_ms->l_l_extraction evaporation_ms Evaporation l_l_extraction->evaporation_ms reconstitution_ms Reconstitution evaporation_ms->reconstitution_ms lc_msms_analysis LC-MS/MS Analysis reconstitution_ms->lc_msms_analysis plasma_uv Plasma Sample is_uv Add Chlorthalidone IS plasma_uv->is_uv spe Solid-Phase Extraction is_uv->spe evaporation_uv Evaporation spe->evaporation_uv reconstitution_uv Reconstitution evaporation_uv->reconstitution_uv hplc_uv_analysis HPLC-UV Analysis reconstitution_uv->hplc_uv_analysis

Caption: Comparative workflow of LC-MS/MS and HPLC-UV methods.

cross_validation_logic start Cross-Validation Start lc_msms LC-MS/MS Method (with this compound) start->lc_msms hplc_uv HPLC-UV Method (Alternative) start->hplc_uv data_lc_msms Generate Quantitative Data (Concentration, Precision, Accuracy) lc_msms->data_lc_msms data_hplc_uv Generate Quantitative Data (Concentration, Precision, Accuracy) hplc_uv->data_hplc_uv comparison Compare Performance Metrics (Linearity, LLOQ, Precision, Accuracy) data_lc_msms->comparison data_hplc_uv->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Logical flow for cross-validation of analytical methods.

References

The Analytical Edge: A Comparative Guide to Internal Standards for Benazeprilat Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of benazeprilat, the active metabolite of the antihypertensive drug benazepril, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Benazeprilat-d5, and commonly used structural analogs. The selection of an internal standard can significantly impact assay performance, particularly in complex biological matrices. This comparison is supported by a review of published experimental data and detailed methodologies to aid in the selection of the most suitable internal standard for your analytical needs.

Benazepril is a prodrug that is metabolized in the liver to its pharmacologically active form, benazeprilat.[1] Accurate measurement of benazeprilat concentrations in biological fluids is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] The use of an internal standard is a cornerstone of robust bioanalytical methods, compensating for variability in sample preparation, injection volume, and instrument response.[4] The two primary choices for an internal standard are a stable isotope-labeled version of the analyte, such as this compound, or a structural analog.

Performance Under the Microscope: this compound vs. Structural Analogs

The ideal internal standard co-elutes with the analyte and experiences identical ionization effects, thereby providing the most accurate correction for matrix-induced signal suppression or enhancement.[5] Stable isotope-labeled internal standards are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte. However, structural analogs can also provide acceptable performance if carefully selected and validated.

The following tables summarize the performance of analytical methods for benazeprilat quantification using either a deuterated internal standard or a structural analog. It is important to note that this data is compiled from different studies and direct comparisons should be interpreted with caution as experimental conditions vary.

Table 1: Performance Characteristics of LC-MS/MS Methods Using a Deuterated Internal Standard for Benazeprilat Quantification in Human Plasma

Linearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)AccuracyInternal StandardReference
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedThis compound

Further details on precision and accuracy were not available in the referenced abstract.

Table 2: Performance Characteristics of LC-MS/MS and GC-MS Methods Using Structural Analog Internal Standards for Benazeprilat Quantification in Human Plasma

Linearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%RE)Internal StandardReference
1 - 16001< 15SatisfactoryGliclazide
6.67 - 666.676.67Not SpecifiedNot SpecifiedRutaecarpine
5.0 - 5005.0≤ 14.6 (intra-day), ≤ 5.6 (inter-day)< -8.0Chlorthalidone
2.50 - 1000Not SpecifiedSuitableSuitableLabeled Analogues
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMoexipril

As the tables illustrate, methods employing both deuterated and structural analog internal standards can achieve the sensitivity and precision required for bioanalytical applications. Methods using structural analogs like gliclazide, rutaecarpine, and chlorthalidone have demonstrated acceptable performance with LLOQs as low as 1 ng/mL and good precision. A GC-MS method using labeled analogues also showed suitable accuracy and precision over a wide concentration range.

While a direct head-to-head comparison is not available in the reviewed literature, the primary advantage of this compound lies in its ability to more effectively compensate for matrix effects. Structural analogs, having different chemical structures, may exhibit different chromatographic retention times and ionization efficiencies, which can lead to less effective correction for matrix-induced variations.

Experimental Protocols: A Closer Look at the Methodologies

The following are detailed experimental protocols from published studies for the quantification of benazeprilat, illustrating the use of both deuterated and structural analog internal standards.

Method 1: LC-MS/MS with a Structural Analog Internal Standard (Gliclazide)
  • Sample Preparation: Solid-phase extraction.

  • Instrumentation: Agilent 6410 LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Diamond C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: 0.1% acetic acid-acetonitrile (50:50, v/v).

    • Flow Rate: Gradient flow from 0.6 mL/min to 1 mL/min.

  • Mass Spectrometry: Multiple-reaction monitoring (MRM) mode.

Method 2: LC-MS/MS with a Structural Analog Internal Standard (Chlorthalidone)
  • Sample Preparation: Solid-phase extraction using Oasis HLB cartridges.

  • Instrumentation: HPLC coupled to a single-quadrupole mass spectrometer with an ESI interface.

  • Chromatographic Conditions:

    • Column: Reversed-phase porous graphitized carbon (PGC) analytical column (2.1 x 125.0 mm i.d., particle size 5 µm).

    • Mobile Phase: Isocratic elution with 55% acetonitrile in water containing 0.3% v/v formic acid.

    • Flow Rate: 0.15 mL/min.

  • Mass Spectrometry: Selected ion monitoring (SIM) mode.

Method 3: GC-MS with Labeled Internal Standards
  • Sample Preparation: Automated 96-well disk plate solid-phase extraction.

  • Derivatization: Conversion to methyl ester derivatives using a diazomethane derivative.

  • Instrumentation: Gas chromatograph with a mass-selective detector.

  • Mass Spectrometry: Monitoring at m/z 365 for benazepril and benazeprilat, and m/z 370 for the internal standards.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate a typical experimental workflow and the renin-angiotensin-aldosterone system (RAAS) pathway, which is the target of benazeprilat.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

A typical bioanalytical workflow for benazeprilat quantification.

raas_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i (cleavage) angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii (conversion) vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone renin Renin renin->angiotensin_i ace ACE ace->angiotensin_ii benazeprilat Benazeprilat benazeprilat->ace inhibits

The renin-angiotensin-aldosterone system and the mechanism of action of benazeprilat.

Conclusion: Making an Informed Decision

The choice between this compound and a structural analog as an internal standard is a critical decision in the development of a robust and reliable bioanalytical method.

  • This compound is theoretically the superior choice due to its near-identical physicochemical properties to the analyte, which allows for more effective compensation of matrix effects and potential variabilities during sample processing. This is the recommended choice for definitive studies intended for regulatory submission.

Ultimately, the selection of an internal standard should be based on a comprehensive evaluation of the specific analytical requirements, including the complexity of the biological matrix, the desired level of accuracy and precision, and regulatory expectations. Rigorous method validation, including a thorough assessment of matrix effects, is essential regardless of the internal standard chosen.

References

Evaluating the Accuracy and Precision of Bioanalytical Assays for Benazeprilat Using Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

In the development of pharmaceutical products, the accurate and precise quantification of active drug metabolites is paramount for pharmacokinetic and bioequivalence studies. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is rapidly metabolized to its active form, benazeprilat.[1] This guide provides a comparative evaluation of the use of Benazeprilat-d5 as an internal standard in bioanalytical assays for the quantification of benazeprilat, assessing its performance against other commonly used internal standards.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard for a mass spectrometry-based bioanalytical assay is a stable isotope-labeled (SIL) version of the analyte.[2] this compound, a deuterated analog of benazeprilat, serves this purpose by exhibiting nearly identical chemical and physical properties to the unlabeled analyte.[3][4] This includes co-elution during chromatography and similar ionization efficiency in the mass spectrometer source, which allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[2]

Comparative Performance of Internal Standards

The following table summarizes the accuracy and precision data from various studies that have quantified benazepril and benazeprilat using different internal standards. This compiled data allows for an indirect comparison of the performance of assays utilizing this compound against those using alternative internal standards.

Internal StandardAnalyte(s)Assay TypeIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)Intra-Day Accuracy (% Bias or % Recovery)Inter-Day Accuracy (% Bias or % Recovery)Reference
This compound BenazeprilatLC-MS/MSNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
ChlorthalidoneBenazepril, Benazeprilat, HydrochlorothiazideLC-MS≤14.6%≤5.6%Relative error < -8.0%Relative error < -8.0%
RutaecarpineBenazepril, BenazeprilatLC-ESI-MSNot detailedNot detailedNot detailedNot detailed
GliclazideLercanidipine, Benazepril, BenazeprilatLC-MS/MS<15%<15%Not detailedNot detailed
MoexiprilAmlodipine, Benazepril, BenazeprilatLC-ESI-MS/MSSatisfactorySatisfactorySatisfactorySatisfactory
Amlodipine-d4 and UbenimexAmlodipine, Benazepril, BenazeprilatLC-HESI/MS/MSWithin acceptable limitsWithin acceptable limitsWithin acceptable limitsWithin acceptable limits

Note: The study utilizing this compound did not provide specific accuracy and precision values in the abstract, but its use as a SIL internal standard implies that the method would meet the stringent validation requirements set by regulatory bodies like the FDA.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of a reliable bioanalytical assay. Below is a synthesized, detailed methodology for the quantification of benazeprilat in plasma using this compound as an internal standard, based on published methods.

Experimental Workflow for Benazeprilat Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample (150 µL) Fortify Fortify with this compound (15 µL of 0.1 ppm) Sample->Fortify Precipitate Protein Precipitation (600 µL Acetonitrile with 0.5% Formic Acid) Fortify->Precipitate Vortex_Centrifuge1 Vortex & Centrifuge (10,000 rpm, 5 min) Precipitate->Vortex_Centrifuge1 Transfer Transfer Supernatant (600 µL) Vortex_Centrifuge1->Transfer Concentrate Concentrate to Dryness Transfer->Concentrate Reconstitute Reconstitute in 100 µL 50:50 Acetonitrile:Water Concentrate->Reconstitute Vortex_Centrifuge2 Vortex & Centrifuge (10,000 rpm, 5 min) Reconstitute->Vortex_Centrifuge2 Inject Inject into LC-MS/MS Vortex_Centrifuge2->Inject Chromatography Chromatographic Separation (Hypersilgold Aq C18 column) Inject->Chromatography Ionization Electrospray Ionization (Positive Mode) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation (using Response Factors) Integration->Calculation

Experimental workflow for the LC-MS/MS analysis of Benazeprilat.
Detailed Methodological Parameters

1. Sample Preparation: Protein Precipitation

  • To 150 µL of plasma sample, add 15 µL of a 0.1 ppm this compound internal standard solution.

  • Add 600 µL of acetonitrile containing 0.5% formic acid to precipitate plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 600 µL of the supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

  • Centrifuge again at 10,000 rpm for 5 minutes before injection.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: Hypersilgold Aq C18 (50 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: A gradient flow can be optimized for separation.

  • Column Temperature: 35 °C.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Benazeprilat: [M+H]+ 397.2 → optimized product ion.

    • This compound: [M+H]+ 402.2 → optimized product ion.

Logical Framework for Assay Performance Evaluation

The evaluation of a bioanalytical assay's accuracy and precision is a systematic process guided by regulatory standards. The following diagram illustrates the logical relationship between the key validation parameters.

G cluster_0 Core Performance Metrics cluster_1 Validation Experiments cluster_2 Acceptance Criteria (FDA Guidelines) cluster_3 Outcome Accuracy Accuracy (%Bias) Criteria Accuracy: ±15% of nominal value (±20% at LLOQ) Precision: ≤15% RSD (≤20% at LLOQ) Accuracy->Criteria Precision Precision (%RSD) Precision->Criteria IntraDay Intra-Day (Within-Run) IntraDay->Accuracy IntraDay->Precision InterDay Inter-Day (Between-Run) InterDay->Accuracy InterDay->Precision Validated Validated Method Criteria->Validated

References

Navigating the Regulatory Maze: A Comparative Guide to FDA and EMA Guidelines on Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals operating in the strictly regulated field of bioanalysis, the selection and validation of an appropriate internal standard (IS) is a critical determinant of data integrity and regulatory success. This guide offers a comprehensive comparison of the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines concerning the use of stable isotope-labeled internal standards (SIL-ISs). With the global harmonization under the International Council for Harmonisation (ICH) M10 guideline, a unified framework now governs bioanalytical method validation, making a clear understanding of these principles more crucial than ever.

Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative bioanalysis, particularly for methods employing mass spectrometry.[1] Their structural and physicochemical similarity to the analyte allows for effective compensation for variability during sample preparation and analysis.[2] While SIL-ISs are the preferred choice, regulatory guidelines also provide for the use of alternatives, such as structural analogs, when a SIL-IS is not available.[3] This guide will delve into the harmonized expectations for the validation of internal standards, supported by comparative experimental data and detailed protocols.

Harmonized Principles under ICH M10

The ICH M10 guideline, now the primary reference for both the FDA and EMA, outlines a harmonized approach to bioanalytical method validation.[4] This eliminates previous regional differences and establishes a single set of expectations for the global pharmaceutical industry. The core principle is that a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to ensure the accuracy and precision of the analytical method.[3]

Key Validation Parameters and Acceptance Criteria

The ICH M10 guideline specifies several key parameters that must be evaluated during method validation to demonstrate the suitability of the chosen internal standard.

Validation ParameterICH M10 Harmonized RequirementAcceptance Criteria
Selectivity The method should be able to differentiate and quantify the analyte from other components in the matrix, including the internal standard.Interfering peak response at the retention time of the analyte in a blank sample (with IS) should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). Interfering peak response at the retention time of the IS in a blank sample should be ≤ 5% of the IS response in the LLOQ sample.
Matrix Effect The effect of the matrix on the ionization of the analyte and internal standard should be assessed to ensure it does not compromise the accuracy and precision of the method.The accuracy and precision for low and high QCs prepared in at least six different sources of matrix should be within ±15%.
Internal Standard Response Variability The response of the internal standard should be monitored across each analytical run to identify potential issues with sample processing or instrument performance.While no explicit numerical acceptance criteria are defined in the ICH M10 guideline, it is common practice to compare the IS response of unknown samples with the average response from calibration standards and QCs. Significant deviations may require investigation.
Stability The stability of the internal standard in stock and working solutions, as well as in the biological matrix under various storage and processing conditions, must be established.It is not necessary to study the stability of a stable-isotope labeled internal standard if it can be demonstrated that no isotope exchange reactions occur under the same conditions as the analyte's stability was demonstrated.

The "Gold Standard" in Practice: SIL-ISs vs. Structural Analogs

The superiority of stable isotope-labeled internal standards is not just a theoretical preference but is borne out by experimental data. SIL-ISs co-elute with the analyte and experience nearly identical extraction recovery and matrix effects, leading to more accurate and precise results.

A study comparing a SIL-IS (lapatinib-d3) with a structural analog (zileuton) for the analysis of lapatinib in human plasma demonstrated that while both performed acceptably in pooled plasma, only the SIL-IS could correct for interindividual variability in recovery from patient plasma samples.

ParameterStable Isotope-Labeled IS (lapatinib-d3)Analog IS (zileuton)
Specificity AcceptableAcceptable
Accuracy within 100 ± 10%within 100 ± 10%
Precision < 11%< 11%
Correction for Interindividual Recovery Variability YesNo
Data from a study on lapatinib analysis.

Similarly, a comparison for the quantification of everolimus showed that while both a SIL-IS (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) yielded acceptable results, the SIL-IS provided a better slope in comparison with an independent LC-MS/MS method, indicating a more accurate quantification.

ParameterStable Isotope-Labeled IS (everolimus-d4)Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (%CV) 4.3% - 7.2%4.3% - 7.2%
Slope of Comparison with Independent Method 0.950.83
Data sourced from a study on everolimus quantification.

Experimental Protocols: A Step-by-Step Approach

Adherence to the harmonized guidelines requires the implementation of robust experimental protocols. Below are detailed methodologies for key experiments in the validation of a stable isotope-labeled internal standard.

Internal Standard Suitability and Interference Check

Objective: To confirm that the selected SIL-IS is suitable for the method and does not interfere with the quantification of the analyte.

Protocol:

  • Prepare a set of at least six different sources of blank biological matrix.

  • Prepare a "zero sample" by spiking a blank matrix with the SIL-IS at its working concentration.

  • Prepare LLOQ samples by spiking a blank matrix with the analyte at the LLOQ concentration and the SIL-IS at its working concentration.

  • Analyze the blank, zero, and LLOQ samples using the developed bioanalytical method.

  • Acceptance Criteria:

    • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.

    • The response of any interfering peak at the retention time of the SIL-IS in the blank samples should be less than 5% of the SIL-IS response in the LLOQ sample.

Monitoring Internal Standard Response

Objective: To monitor the consistency of the SIL-IS response across an analytical run.

Protocol:

  • During the analysis of a validation or study sample run, record the peak area or height of the SIL-IS for each injected sample (calibration standards, QCs, and unknown study samples).

  • Plot the SIL-IS response versus the injection order.

  • Calculate the mean and percent coefficient of variation (%CV) of the SIL-IS responses for the calibration standards and QCs.

  • Compare the IS response of the unknown samples to the mean IS response of the calibration standards and QCs.

  • Evaluation: Any significant trends or outliers in the IS response should be investigated to determine the root cause (e.g., sample preparation error, instrument malfunction).

Visualizing the Workflow and Decision-Making Process

To further clarify the process, the following diagrams illustrate the typical workflow for bioanalytical method validation using a SIL-IS and a decision tree for internal standard selection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Blank Plasma B Spike with Analyte & SIL-IS A->B C Protein Precipitation / Extraction B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Peak Integration E->F G Calculate Analyte/IS Ratio F->G H Quantification using Calibration Curve G->H

Caption: Bioanalytical workflow using a SIL-IS.

Caption: Decision tree for internal standard selection.

References

Inter-laboratory Variability in Benazeprilat Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of bioanalytical methods is paramount. This guide provides a comparative overview of analytical methods utilizing Benazeprilat-d5 as an internal standard for the quantification of benazeprilat, the active metabolite of the antihypertensive drug benazepril. By examining data from various studies, this document highlights potential sources of inter-laboratory variability and offers insights into best practices for method standardization.

Benazeprilat is the pharmacologically active metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Accurate measurement of benazeprilat concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to minimize analytical variability and improve the accuracy and precision of quantification, particularly in complex biological matrices.

Despite the use of a robust internal standard, inter-laboratory variability can still arise from differences in experimental protocols, instrumentation, and data processing. This guide collates and compares performance data from multiple studies to provide a clearer understanding of the potential range of performance characteristics and to underscore the importance of thorough method validation.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of benazeprilat in human plasma. While all studies demonstrate methods suitable for their intended purpose, the variations in linearity, sensitivity, and precision highlight the potential for inter-laboratory differences.

Table 1: Performance Characteristics of LC-MS/MS Methods for Benazeprilat Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 0.2 - 15001 - 16006.67 - 666.67
Lower Limit of Quantification (LLOQ) (ng/mL) 0.216.67
Intra-day Precision (%RSD) < 15< 8.5Not Reported
Inter-day Precision (%RSD) < 15< 8.5Not Reported
Accuracy (% Bias) Within ±15%-6.0 to 3.2Not Reported
Internal Standard Amlodipine-d4 and UbenimexGliclazideRutaecarpine

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Detailed and standardized experimental protocols are critical for minimizing inter-laboratory variability. The following sections outline a generalized workflow and specific parameters from published methods.

Sample Preparation: Solid-Phase Extraction (SPE)

A common technique for extracting benazeprilat from plasma is solid-phase extraction.

  • Sample Pre-treatment: Plasma samples are typically acidified, often with phosphoric acid.

  • Internal Standard Spiking: A known concentration of this compound is added to all samples, calibrators, and quality controls.

  • SPE Cartridge Conditioning: SPE cartridges (e.g., C18) are conditioned with methanol followed by water.

  • Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a series of solvents (e.g., water, followed by a weak organic solvent) to remove interfering substances.

  • Elution: Benazeprilat and the internal standard are eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic and mass spectrometric conditions are key to achieving desired sensitivity and selectivity.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typical.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The MRM transitions monitored are specific for benazeprilat and this compound.

Workflow for Inter-Laboratory Method Comparison

To formally assess inter-laboratory variability, a structured comparison study is essential. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Data Evaluation Phase A Define Standardized Protocol B Prepare and Distribute Homogenized Samples A->B C Provide Certified Reference Materials & Internal Standard B->C D Lab 1: Sample Analysis C->D E Lab 2: Sample Analysis C->E F Lab n: Sample Analysis C->F G Centralized Data Collection D->G E->G F->G H Statistical Analysis (e.g., ANOVA, Bland-Altman) G->H I Assessment of Precision, Accuracy, and Bias H->I J Final Report on Inter-laboratory Variability I->J

Workflow for an inter-laboratory comparison study.

Conclusion

While this compound serves as an excellent internal standard to control for variability during sample processing and analysis, this guide demonstrates that differences in laboratory-specific protocols can still lead to variations in reported results. For multi-site studies and to ensure the broader applicability of research findings, it is crucial to not only use appropriate internal standards but also to harmonize analytical methods as much as possible. Participation in proficiency testing schemes, when available, and conducting inter-laboratory comparison studies are highly recommended to ensure and demonstrate the comparability of results across different research sites.

Performance of Benazeprilat-d5 in different mass spectrometry instruments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril, is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. Benazeprilat-d5, a deuterated analog of benazeprilat, is often employed as an internal standard (IS) in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision. This guide provides a comparative overview of the performance of analytical methods utilizing mass spectrometry for the quantification of benazeprilat, with a focus on the role and performance characteristics expected from a deuterated internal standard like this compound.

Data Presentation: Performance of Benazeprilat Quantification using LC-MS/MS

The following tables summarize the performance characteristics of different LC-MS/MS methods for the quantification of benazeprilat in human plasma. These methods utilize various internal standards, and the data presented is indicative of the performance achievable with a high-quality internal standard like this compound.

Table 1: LC-MS/MS Method Performance for Benazeprilat Quantification

ParameterMethod 1Method 2Method 3
Mass Spectrometer Triple QuadrupoleTriple QuadrupoleSingle Quadrupole
Ionization Mode Electrospray Ionization (ESI), PositiveHeated Electrospray Ionization (HESI), PositiveElectrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)[2]Selected Reaction Monitoring (SRM)[3]Selected Ion Monitoring (SIM)[4]
Internal Standard Gliclazide[5]Amlodipine-d4 and UbenimexChlorthalidone
Linearity Range (ng/mL) 1 - 16000.2 - 15005.0 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 10.25
Intra-day Precision (%CV) < 15Within acceptable limits≤ 14.6
Inter-day Precision (%CV) < 15Within acceptable limits≤ 5.6
Accuracy (%RE) SatisfactoryWithin acceptable limits< -8.0

Table 2: Alternative Analytical Techniques for Benazeprilat Quantification

ParameterHPLC-UV
Detector Ultraviolet (UV) detector
Internal Standard Riluzole
Linearity Range (ng/mL) 20 - 2000
Lower Limit of Quantification (LLOQ) (ng/mL) 20
Limit of Detection (LOD) (ng/mL) 10
Intra-day Precision (%RSD) 2.8 - 8.6
Inter-day Precision (%RSD) 2.2 - 8.5
Accuracy (%Error) -7.5 to 6.7

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods. The following sections outline key experimental protocols for the quantification of benazeprilat.

LC-MS/MS Method 1: Triple Quadrupole with ESI
  • Instrumentation : Agilent 6410 LC-MS/MS system.

  • Sample Preparation : Solid-phase extraction (SPE) of plasma samples.

  • Chromatographic Separation :

    • Column : Diamond C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase : 0.1% acetic acid-acetonitrile (50:50, v/v).

    • Flow Rate : Gradient flow from 0.6 mL/min to 1 mL/min.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI) in multiple-reaction monitoring (MRM) mode.

LC-MS/MS Method 2: Triple Quadrupole with HESI
  • Instrumentation : Liquid chromatography with heated electrospray ionization tandem mass spectrometry (LC-HESI/MS/MS).

  • Sample Preparation : Simple protein precipitation from plasma.

  • Chromatographic Separation :

    • Column : C18 (100 mm x 4.6 mm, 5 µm).

    • Mobile Phase : Methanol-acetonitrile-5 mmol/L ammonium acetate-formic acid (30:30:40:0.1).

    • Flow Rate : 0.6 mL/min.

  • Mass Spectrometry :

    • Ionization Mode : Heated Electrospray Ionization (HESI) in positive mode with selected reaction monitoring (SRM).

HPLC-UV Method
  • Instrumentation : High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.

  • Sample Preparation : Solid-phase extraction (SPE) of plasma samples.

  • Chromatographic Separation :

    • Column : Hypersil BDS C18 (300 mm x 4.6mm, 5 µm).

    • Mobile Phase : Gradient mixture of phosphate buffer (pH 2.6; 10mM) and acetonitrile.

  • Detection :

    • Wavelength : 237 nm.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation spe Solid-Phase Extraction (SPE) add_is->spe centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation spe->evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Liquid Chromatography (LC Separation) reconstitution->lc_separation ms_detection Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for benazeprilat quantification in plasma.

The Role and Advantages of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to correct for variability during sample preparation and analysis. Ideally, the internal standard should co-elute with the analyte and have identical extraction recovery and ionization response. Deuterated standards are considered the gold standard for quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties : this compound has nearly identical chemical and physical properties to the unlabeled benazeprilat, ensuring it behaves similarly during extraction, chromatography, and ionization.

  • Correction for Matrix Effects : It effectively compensates for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.

  • Improved Precision and Accuracy : By accounting for sample-to-sample variations, deuterated standards significantly improve the precision and accuracy of the analytical method.

References

Comparative Stability of Benazeprilat-d5 in Various Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the stability of Benazeprilat-d5, the deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril. While specific comparative stability data for this compound in various formulations is not extensively available in public literature, this document extrapolates from the well-documented stability profile of benazepril and its primary active metabolite, benazeprilat. The stability of this compound is a critical consideration for its use as an internal standard in pharmacokinetic and bioanalytical studies, where its integrity directly impacts the accuracy of quantitative results.

Benazepril, a prodrug, undergoes hydrolysis to form benazeprilat, its pharmacologically active form. This conversion is a key degradation pathway influenced by pH, temperature, and moisture.[1][2] Understanding the stability of benazeprilat is therefore essential for predicting the stability of its deuterated counterpart, as the inclusion of deuterium atoms is generally not expected to alter the fundamental degradation pathways.

Quantitative Stability Data

Forced degradation studies on benazepril provide significant insights into the conditions that affect the stability of benazeprilat. The following table summarizes the observed degradation of benazepril, which primarily leads to the formation of benazeprilat, under various stress conditions. It is inferred that this compound would exhibit similar stability characteristics.

Formulation TypeStress ConditionDurationKey Observations
Bulk Drug / Tablets Acid Hydrolysis (0.1 M HCl)4 hours (heated)Significant degradation of benazepril to benazeprilat occurs.[2]
Alkali Hydrolysis (0.1 N NaOH)Room TemperatureRapid degradation of benazepril to benazeprilat is observed, following pseudo-first-order kinetics.[2]
Oxidative (6% H₂O₂)4 hours (heated)Benazepril shows degradation.[2]
Thermal (80°C)4 hoursDegradation of benazepril is observed.
Photolytic (Sunlight)72 hoursPhotochemical degradation occurs in acidic and neutral pH conditions, leading to multiple minor degradation products in addition to benazeprilat.
Tablets High Humidity (40°C / 75% RH)1-3 monthsA decrease in the dissolution rate was observed, which was attributed to physical changes in the tablet core due to moisture rather than chemical degradation of the drug substance itself.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which are crucial for assessing the intrinsic stability of a drug substance like this compound. These methodologies are based on established practices for benazepril.

1. Preparation of Stock and Working Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a suitable solvent, such as methanol or a water-methanol mixture, in a 10 mL volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent to prepare a working solution for the stress studies.

2. Forced Degradation (Stress) Studies:

  • Acid Hydrolysis:

    • Pipette 1 mL of the working solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Keep the flask in a water bath at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Dilute to volume with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Pipette 1 mL of the working solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Keep the solution at room temperature for a specified duration.

    • Neutralize the solution with 1 mL of 0.1 M hydrochloric acid (HCl).

    • Dilute to volume with the mobile phase.

  • Oxidative Degradation:

    • Pipette 1 mL of the working solution into a 10 mL volumetric flask.

    • Add 1 mL of 3-6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to volume with the mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound in a Petri dish.

    • Place the dish in a hot air oven at a high temperature (e.g., 80°C) for a specified duration.

    • After exposure, cool the sample and dissolve it in a suitable solvent to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance or its solution to direct sunlight or a photostability chamber for a specified period (e.g., 72 hours).

    • Prepare a solution of the exposed sample in the mobile phase for analysis.

3. Analytical Method:

The stability of this compound and the formation of its degradation products are typically analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS) for identification of degradants. The method should be validated to ensure specificity, accuracy, precision, and linearity.

Degradation Pathway and Experimental Workflow

The primary degradation pathway of benazepril is the hydrolysis of its ethyl ester group to form benazeprilat. Further degradation of benazeprilat under harsh conditions could potentially involve the benzazepine ring or the amino acid side chain, although specific pathways for benazeprilat are not as extensively characterized.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution working Working Solution stock->working Dilution acid Acid Hydrolysis working->acid alkali Alkali Hydrolysis working->alkali oxidation Oxidation working->oxidation thermal Thermal Stress working->thermal photo Photolytic Stress working->photo hplc Stability-Indicating HPLC-MS Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation Profile) hplc->data

Experimental workflow for forced degradation studies.

The degradation of benazepril to benazeprilat is a critical step to consider. The following diagram illustrates this primary hydrolytic degradation pathway.

G Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active Metabolite) Benazepril->Benazeprilat Hydrolysis (Acidic/Basic/Enzymatic) Degradants Other Degradation Products Benazepril->Degradants Oxidation, Photolysis, Thermal Stress Benazeprilat->Degradants Harsh Stress Conditions

Primary degradation pathways of Benazepril.

References

Justification for Using Benazeprilat-d5 in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development and validation of bioanalytical methods for regulatory submissions. For the quantification of benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril, the use of a stable isotope-labeled (SIL) internal standard, specifically Benazeprilat-d5, is scientifically justified and aligns with regulatory expectations for robust and reliable data. This guide provides a comparative analysis of this compound against structural analog internal standards, supported by experimental data and detailed methodologies, to aid in the justification of its use in regulatory filings.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL internal standards in bioanalytical methods, particularly for mass spectrometric detection. The fundamental principle is that an ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, to accurately compensate for any variability.

This compound, being structurally identical to benazeprilat with the exception of five deuterium atoms, offers the closest possible physicochemical properties. This near-identical nature ensures that it co-elutes with benazeprilat and experiences the same degree of ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects.

Performance Comparison: this compound vs. Structural Analogs

While direct head-to-head published studies comparing this compound with various structural analogs are limited, the established principles of bioanalytical method validation and data from studies on other ACE inhibitors consistently demonstrate the superiority of SIL internal standards. Structural analogs, while a viable alternative, possess different physicochemical properties which can lead to variations in extraction recovery and ionization response compared to the analyte.

Below is a table summarizing the expected performance characteristics based on typical validation data for bioanalytical methods.

Performance ParameterThis compound (SIL-IS)Structural Analog IS (e.g., Gliclazide, Riluzole)Justification for Superiority of this compound
Accuracy (% Bias) Typically within ±5%Can be within ±15% but more susceptible to variabilityMore effective compensation for analyte loss during sample processing and for matrix effects leads to higher accuracy.
Precision (%RSD) Typically <10%Can be <15% but often higher than SIL-ISCo-elution and identical ionization behavior minimize variability in the analyte-to-internal standard response ratio.
Matrix Effect Minimal differential matrix effectsHigh potential for differential matrix effectsThis compound is affected by matrix components in the same way as benazeprilat, leading to reliable correction.
Extraction Recovery Tracks analyte recovery very closelyRecovery may differ significantly from the analyteSimilar solubility and partitioning properties ensure consistent recovery across samples with varying matrices.
Regulatory Acceptance Preferred and recommended by regulatory agenciesAcceptable, but requires more extensive validation and justificationThe use of a SIL-IS is considered the state-of-the-art and raises fewer questions during regulatory review.

Experimental Protocols

The following provides a detailed methodology for a key experiment in a typical bioanalytical workflow for benazeprilat using this compound as the internal standard, based on a bioequivalence study design.[1]

Detailed Protocol: LC-MS/MS Method for Benazeprilat in Human Plasma

1. Materials and Reagents:

  • Benazeprilat reference standard

  • This compound internal standard

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of benazeprilat and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of benazeprilat by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 50 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (50 ng/mL).

  • Vortex mix for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A (0.05% formic acid and 2.00 mM ammonium acetate in water).

4. LC-MS/MS Conditions:

  • LC System: HPLC system capable of gradient elution.

  • Column: ACE Excel 3 C18-PFP (50 x 2.1 mm, 3 µm).[1]

  • Mobile Phase:

    • A: 0.05% formic acid and 2.00 mM ammonium acetate in water.[1]

    • B: Methanol.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient Elution: Optimize gradient to ensure separation from endogenous interferences.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Benazeprilat: m/z 397.2 → 351.2

    • This compound: m/z 402.2 → 356.2

  • Mass Spectrometric Parameters:

    • Declustering Potential (DP): 95 V for both benazeprilat and this compound.

    • Collision Energy (CE): 29 V for benazeprilat and 27 V for this compound.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Justification for this compound Selection cluster_0 Regulatory Expectation cluster_1 Internal Standard Choice cluster_2 Performance & Outcome Regulatory Guidance (FDA, EMA) Regulatory Guidance (FDA, EMA) Requirement for Reliable Bioanalysis Requirement for Reliable Bioanalysis Regulatory Guidance (FDA, EMA)->Requirement for Reliable Bioanalysis Mandates This compound (SIL-IS) This compound (SIL-IS) Requirement for Reliable Bioanalysis->this compound (SIL-IS) Preferred Method Structural Analog IS Structural Analog IS Requirement for Reliable Bioanalysis->Structural Analog IS Alternative High Accuracy & Precision High Accuracy & Precision This compound (SIL-IS)->High Accuracy & Precision Reduced Matrix Effects Reduced Matrix Effects This compound (SIL-IS)->Reduced Matrix Effects Potential for Inaccuracy Potential for Inaccuracy Structural Analog IS->Potential for Inaccuracy Robust & Defensible Data Robust & Defensible Data High Accuracy & Precision->Robust & Defensible Data Reduced Matrix Effects->Robust & Defensible Data Higher Data Scrutiny Higher Data Scrutiny Potential for Inaccuracy->Higher Data Scrutiny

Caption: Logical justification for selecting this compound.

Experimental Workflow

Bioanalytical Workflow for Benazeprilat Plasma Sample Plasma Sample Spike with this compound Spike with this compound Plasma Sample->Spike with this compound Protein Precipitation Protein Precipitation Spike with this compound->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Analysis Pharmacokinetic Analysis Data Processing->Pharmacokinetic Analysis

Caption: Experimental workflow for benazeprilat analysis.

References

Safety Operating Guide

Proper Disposal of Benazeprilat-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Benazeprilat-d5, a deuterated active metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril, requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.

Hazard Assessment and Regulatory Framework

The primary regulatory framework governing the disposal of such chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[2][3] Under RCRA, chemical waste is classified as hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2] The exact classification of this compound under RCRA is not definitively established without a specific SDS. However, due to its pharmacological activity and potential reproductive toxicity, it is prudent to manage it as a hazardous pharmaceutical waste. A crucial aspect of current regulations is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down the sewer.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust or splashes.[4]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust generation is unavoidable.To prevent inhalation of airborne particles.

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid the generation of dust when handling the solid form of the compound.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal company, with incineration being the preferred final treatment. Do not attempt to neutralize or chemically treat the waste in the laboratory unless specifically approved by your institution's Environmental Health and Safety (EHS) department.

Step 1: Segregation of Waste

  • Do not mix this compound waste with non-hazardous laboratory trash or other incompatible waste streams.

  • Collect all materials contaminated with this compound, including unused product, empty containers, contaminated PPE (gloves, etc.), and cleaning materials, in a designated hazardous waste container.

Step 2: Waste Container and Labeling

  • Use a compatible, leak-proof, and sealable container for waste collection.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include any known hazard information on the label (e.g., "Reproductive Toxin").

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • The storage area should be away from general laboratory traffic and incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and record-keeping.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your EHS department immediately.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.

  • Contain and Clean:

    • For solid spills, gently cover the material with an absorbent powder to prevent dust from becoming airborne. Carefully sweep or scoop the material into the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Experimental Protocols

There are no standard, cited experimental protocols for the chemical neutralization or degradation of this compound as a means of disposal. The established and recommended protocol is collection and disposal via a licensed hazardous waste management service that utilizes incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start This compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs segregate Segregate Waste ppe->segregate label_container Label Hazardous Waste Container segregate->label_container store_waste Store in Secure Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end secure_area Secure Spill Area spill->secure_area assess_spill Assess Spill secure_area->assess_spill cleanup Contain and Clean Up assess_spill->cleanup dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_spill_waste dispose_spill_waste->segregate

Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety and disposal protocols and the most current federal, state, and local regulations. Always prioritize safety and environmental responsibility in the laboratory.

References

Personal protective equipment for handling Benazeprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benazeprilat-d5

This guide provides immediate and essential safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are based on available safety data for closely related compounds, including Benazepril-d5 and Benazepril hydrochloride, and are intended to provide a framework for safe handling, storage, and disposal.

Hazard Identification and Precautions

This compound is a labeled active metabolite of benazepril and should be handled with care.[1][2] While some safety data sheets for the parent compound, benazepril hydrochloride, do not classify it as hazardous, others indicate a potential risk.[3] One of the significant potential hazards identified for benazepril hydrochloride is the suspicion of damaging fertility or the unborn child (H361). Therefore, it is crucial to obtain and review the most current Safety Data Sheet (SDS) for this compound before handling and to conduct a thorough risk assessment.

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Safety goggles or face shieldConforming to EN 166 (EU) or NIOSH (US) approved.
Hands Chemical-impermeable glovesNitrile gloves are recommended.
Body Protective clothingA lab coat or other impervious clothing should be worn.
Respiratory Respirator (if necessary)Required when dusts are generated or if handling in a poorly ventilated area.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling :

    • Use in a well-ventilated area, such as a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.

    • Store away from incompatible materials such as oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Physical and Chemical Properties

Below is a summary of the available quantitative data for this compound. Occupational exposure limits have not been established for this compound.

Property Value
Molecular Formula C₂₂H₁₉D₅N₂O₅
Molecular Weight 401.47 g/mol
CAS Number 1279033-05-4
Occupational Exposure Limits Not established

Operational Plans

Due to its classification as a research chemical, detailed experimental protocols for this compound are not widely available. The primary operational plan involves adhering to the safety and handling procedures outlined in this guide and the manufacturer's SDS.

Spill Management

In the event of a spill, a clear and immediate response is necessary to mitigate risks.

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area A->B Immediate Action C Alert Others and Secure the Area B->C Safety First D Wear Appropriate PPE C->D Prepare for Cleanup E Contain the Spill D->E Prevent Spread F Clean Up Spill E->F Follow SDS Instructions G Decontaminate Area F->G Ensure Thorough Cleaning H Dispose of Waste G->H Proper Disposal I Report the Incident H->I Documentation

Caption: Chemical Spill Response Workflow.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don the appropriate PPE as outlined above.

  • Containment: Prevent the spread of the spill using absorbent materials.

  • Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable container, avoiding dust generation. For a liquid spill, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation : Do not mix this compound waste with other waste streams.

  • Labeling : The waste container must be clearly labeled with the chemical name and any associated hazards.

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.